Vut-MK142
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIHLCLKUNREAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VUT-MK142
For Researchers, Scientists, and Drug Development Professionals
Abstract
VUT-MK142 is a novel, synthetic small molecule that has demonstrated significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. This document provides a comprehensive overview of the known mechanism of action of this compound, based on the foundational research by Koley et al. (2013). It details the compound's efficacy in inducing cardiomyogenesis, presents quantitative data from key experiments, outlines the experimental protocols used to elicit these findings, and provides visual representations of the associated biological pathways and workflows. While the precise molecular target of this compound remains to be fully elucidated, this guide offers a thorough understanding of its current characterization as a potent cardiomyogenic agent.
Core Mechanism of Action
This compound is a derivative of Cardiogenol C (CgC) and has been shown to be a more potent inducer of cardiomyogenesis.[1][2] Its primary mechanism of action is the promotion of differentiation of pre-cardiac mesoderm into functional cardiomyocytes.[1][2] Research indicates that this compound likely acts at a very early stage of cardiomyocyte development, preceding the expression of the key cardiac transcription factor Nkx2.5.[1] This suggests that this compound may influence the commitment of mesodermal precursor cells to the cardiomyogenic lineage.
The compound has been observed to significantly upregulate the expression of critical cardiac markers, including Atrial Natriuretic Factor (ANF) and Nkx2.5, in various cell lines. Furthermore, treatment with this compound has been shown to promote the development of spontaneously beating cardiomyocytes from cardiovascular progenitor cells (CVPCs).
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on this compound, demonstrating its efficacy in promoting cardiomyogenesis.
Table 1: Upregulation of Nkx2.5 Promoter Activity by this compound
| Cell Line | Treatment (1 µM this compound, 7 days) | Fold Increase in Luciferase Signal (Mean ± SEM, n) | p-value |
| P19 | This compound | 3.1 ± 0.3 (n=5) | < 0.05 |
| C2C12 | This compound | 2.2 ± 0.2 (n=6) | < 0.01 |
Data extracted from Koley et al. (2013). The fold increase is relative to control cells treated with 0.005% DMSO.
Table 2: Comparison of Nkx2.5 Promoter Upregulation: this compound vs. Cardiogenol C (CgC)
| Cell Line | Treatment | Fold Increase in Luciferase Signal (Mean ± SEM, n) |
| P19 | This compound (1 µM) | 3.1 ± 0.3 (n=5) |
| P19 | CgC | 1.6 ± 0.2 (n=5) |
| C2C12 | This compound (1 µM) | 2.2 ± 0.2 (n=6) |
| C2C12 | CgC | 1.4 ± 0.2 (n=5) |
Data extracted from Koley et al. (2013), highlighting the superior cardiomyogenic activity of this compound compared to its parent compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for cardiomyogenesis and the experimental workflows used to characterize this compound.
Caption: Proposed point of action for this compound in the cardiomyogenesis signaling pathway.
Caption: General experimental workflow for evaluating the cardiomyogenic activity of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research on this compound.
Cell Culture and Differentiation
-
P19 and C2C12 Cell Culture:
-
P19 mouse embryonic carcinoma cells and C2C12 mouse myoblast cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cardiovascular Progenitor Cell (CVPC) Culture and Cardiomyocyte Differentiation:
-
CVPCs were cultured and differentiated into cardiomyocytes as previously described.
-
To induce differentiation, CVPCs were aggregated to form cardiac bodies (CBs).
-
Cardiomyogenesis in the CBs was monitored for 20 days.
-
This compound (1 µM) was added to the culture medium at different time intervals (days 0-5 or days 5-7) to assess its effect on the onset and degree of cardiomyogenesis.
-
Nkx2.5 Promoter Luciferase Reporter Assay
-
Cell Seeding: P19 or C2C12 cells were seeded in 24-well plates at a density of 5 x 104 cells per well.
-
Transfection: After 24 hours, cells were transfected with a luciferase reporter construct containing the Nkx2.5 promoter using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing either 1 µM this compound, Cardiogenol C (as a positive control), or 0.005% DMSO (as a vehicle control).
-
Incubation: Cells were incubated for 7 days.
-
Luciferase Assay: After the incubation period, cells were lysed, and luciferase activity was measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Luciferase activity was normalized to total protein concentration, and the fold change in activity relative to the DMSO control was calculated. Statistical significance was determined using an appropriate statistical test (e.g., t-test).
Semi-quantitative RT-PCR for Cardiac Markers
-
RNA Extraction: Total RNA was extracted from CVPCs differentiated in the presence or absence of 1 µM this compound using a standard RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA was then used as a template for PCR amplification with primers specific for early mesodermal and myocardial transcription factor genes (e.g., Brachyury, Nkx2.5, GATA4, Mef2c) and cardiac structural genes (e.g., α-cardiac actin, cardiac troponin I). GAPDH was used as an internal control.
-
Gel Electrophoresis: The PCR products were resolved on an agarose (B213101) gel and visualized by ethidium (B1194527) bromide staining.
-
Analysis: The intensity of the bands was quantified to determine the relative expression levels of the target genes.
Conclusion
This compound is a promising small molecule that effectively promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes. Its superior potency compared to its parent compound, Cardiogenol C, makes it a valuable tool for in vitro studies of cardiomyogenesis and a potential candidate for further investigation in the context of cardiac regenerative medicine. While the precise molecular target and the exact signaling cascade it modulates are yet to be fully elucidated, the current body of evidence strongly suggests that this compound acts on the early commitment of precursor cells to the cardiac lineage. Future research should focus on identifying the direct binding partner(s) of this compound to fully unravel its mechanism of action and unlock its therapeutic potential.
References
Vut-MK142: A Potent Small Molecule for Cardiomyocyte Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The quest for effective cardiac regeneration strategies has led to the exploration of small molecules capable of directing stem and progenitor cells towards a cardiomyogenic fate. Vut-MK142 has emerged as a promising synthetic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3][4] This document provides a comprehensive technical overview of this compound, including its observed effects, detailed experimental protocols, and a proposed mechanistic framework.
Core Data Presentation
The cardiomyogenic activity of this compound has been quantified in several key studies. The following tables summarize the principal findings, offering a clear comparison of its effects across different cell lines and assays.
Table 1: Effect of this compound on Cardiac Marker Gene Expression
| Cell Line | Cardiac Marker | Treatment | Fold Increase (vs. Control) | Assay | Reference |
| P19 Embryonic Carcinoma | ANF | 1 µM this compound | Strongest up-regulation | Luciferase Reporter Assay | [1] |
| C2C12 Skeletal Myoblasts | ANF | 1 µM this compound | Strongest up-regulation | Luciferase Reporter Assay | |
| P19 Embryonic Carcinoma | Nkx2.5 | 1 µM this compound (7 days) | 3.1 ± 0.3 | Luciferase Reporter Assay | |
| C2C12 Skeletal Myoblasts | Nkx2.5 | 1 µM this compound (7 days) | 2.2 ± 0.2 | Luciferase Reporter Assay |
Table 2: Effect of this compound on Cardiomyocyte Formation
| Cell Type | Parameter | Treatment | Outcome | Reference |
| Cardiovascular Progenitor Cells (CVPCs) | Beating Cardiomyocytes in Cardiac Bodies (CBs) | 1 µM this compound (days 0-5) | Two-fold increase in the number of CBs with beating cardiomyocytes | |
| Cardiovascular Progenitor Cells (CVPCs) | Cardiomyocyte Clusters per CB | 1 µM this compound | Increased number of clusters |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
P19 Embryonic Carcinoma Cell Differentiation
This protocol outlines the induction of cardiomyogenesis in P19 cells using this compound.
-
Cell Culture and Maintenance:
-
Culture undifferentiated P19 cells in α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2 days to maintain sub-confluent cultures.
-
-
Induction of Differentiation:
-
To induce differentiation, detach P19 cells and culture them in suspension in bacteriological Petri dishes at a density of 1x10^6 cells/mL in α-MEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Add this compound to the culture medium at a final concentration of 1 µM. A control group should be cultured with 0.005% DMSO.
-
Allow cells to aggregate and form embryoid bodies (EBs) for 4 days in suspension.
-
After 4 days, transfer the EBs to tissue culture-treated plates to allow for attachment.
-
Continue to culture the attached EBs in α-MEM with 10% FBS, with medium changes every 2 days.
-
Monitor for the appearance of beating cardiomyocytes, typically observed around day 10 of differentiation.
-
C2C12 Myoblast Differentiation
This protocol describes the method to induce cardiomyogenic differentiation in C2C12 cells.
-
Cell Culture and Maintenance:
-
Grow C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Do not allow cells to reach full confluency to prevent spontaneous differentiation.
-
-
Induction of Differentiation:
-
Seed C2C12 cells in culture plates at a density that will result in confluence within 24 hours.
-
Once confluent, switch the growth medium to a differentiation medium consisting of DMEM with 2% horse serum and 1% Penicillin-Streptomycin.
-
Add this compound to the differentiation medium at a final concentration of 1 µM. Include a DMSO-treated control group.
-
Replace the medium every 24-48 hours.
-
Monitor for morphological changes and the expression of cardiac markers at desired time points.
-
Luciferase Reporter Assay for Gene Expression
This assay is used to quantify the activity of the ANF and Nkx2.5 promoters.
-
Cell Transfection:
-
Seed P19 or C2C12 cells in 24-well plates.
-
Co-transfect the cells with a luciferase reporter plasmid containing the promoter of the gene of interest (e.g., ANF or Nkx2.5) and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with differentiation medium containing 1 µM this compound or DMSO as a control.
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired treatment period (e.g., 7 days), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold change relative to the DMSO-treated control group.
-
Semi-Quantitative RT-PCR for Cardiac Marker Expression
This protocol is for analyzing the expression of cardiac-specific genes.
-
RNA Extraction and cDNA Synthesis:
-
At the end of the differentiation protocol, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
-
PCR Amplification:
-
Perform PCR using primers specific for cardiac marker genes (e.g., ANF, Nkx2.5, GATA4, Brachyury) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a thermal cycler with an appropriate program of denaturation, annealing, and extension steps.
-
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Quantify the band intensities and normalize the expression of the target genes to the housekeeping gene.
-
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of this compound in promoting cardiomyocyte differentiation.
Caption: Experimental workflow for the characterization of this compound.
References
Vut-MK142: A Technical Guide to its Role in Cardiac Regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Vut-MK142, a novel small molecule demonstrating significant potential in the field of cardiac regeneration. This compound has been identified as a potent cardiomyogenic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The cardiomyogenic activity of this compound has been quantified through a series of experiments assessing the upregulation of key cardiac markers and the development of functional cardiomyocytes.[1]
Table 1: Upregulation of Cardiac Marker ANF in P19 and C2C12 Cells
| Cell Line | Treatment | Fold Increase in ANF Expression (vs. Control) |
| P19 Embryonic Carcinoma Cells | This compound | Strongest upregulation compared to parent compound |
| C2C12 Skeletal Myoblasts | This compound | Strongest upregulation compared to parent compound |
ANF (Atrial Natriuretic Factor) is a well-established marker for cardiac differentiation.[1][2]
Table 2: Upregulation of Cardiac Marker Nkx2.5 in P19 and C2C12 Cells
| Cell Line | Treatment | Fold Increase in Nkx2.5 Expression (vs. Control) |
| P19 Embryonic Carcinoma Cells | This compound | Significant upregulation |
| C2C12 Skeletal Myoblasts | This compound | 2.2 ± 0.2 (n=6, p < 0.01) |
Nkx2.5 is a critical transcription factor in heart development.
Table 3: Effect of this compound on Cardiomyogenesis in Cardiovascular Progenitor Cells (CVPCs)
| Treatment Timing | Effect on Cardiomyogenesis |
| Days 0-5 | Earlier onset (by one day) and increased degree of cardiomyogenesis |
| Days 5-7 | No influence on the early phase; increased number of cardiomyocytes later |
This data suggests this compound influences both the commitment of mesodermal precursors and the differentiation of committed precursors.
Table 4: Semi-Quantitative RT-PCR Analysis of Gene Expression in CVPCs Treated with this compound
| Gene | Function | Effect of this compound |
| Brachyury | Early Mesodermal Marker | Upregulated |
| Nkx2.5 | Myocardial Transcription Factor | Upregulated |
| Mef2C | Myocardial Transcription Factor | Upregulated |
| Eomes | Mesodermal Marker | Not Affected |
| Gata4 | Myocardial Transcription Factor | Not Affected |
| Tropomyosin | Late Myocardial Gene | Not Affected |
| Mesp1 | Mesodermal Marker | Negatively Affected |
This analysis indicates that this compound specifically promotes early events in cardiomyogenesis.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound.
ANF Reporter Assay in P19 and C2C12 Cells
-
Cell Culture: P19 and C2C12 cells were cultured in appropriate media and conditions.
-
Transfection: Cells were transfected with a reporter plasmid containing the ANF promoter driving a luciferase gene.
-
Treatment: Transfected cells were treated with this compound at a concentration of 1 µM. A suitable vehicle control was used in parallel.
-
Lysis and Luciferase Assay: After a defined incubation period, cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: The fold increase in ANF promoter activity was calculated by normalizing the luciferase readings of this compound-treated cells to the control-treated cells.
In Vitro Differentiation of Cardiovascular Progenitor Cells (CVPCs)
-
CVPC Aggregation: Murine CVPCs were aggregated to form cardiac bodies (CBs) in hanging drop cultures at a density of 900 ± 50 cells per 20 µL of M15 medium for 4.5 days.
-
Plating: The formed CBs were plated on gelatin-coated 10 cm tissue culture plates.
-
This compound Treatment: this compound (1 µM) was added to the culture medium at different time intervals (days 0-5 or days 5-7) to assess its effect on different stages of differentiation.
-
Phenotypic Analysis: The development of rhythmically contracting cardiomyocytes within the CBs was monitored and quantified over a period of 11 to 20 days.
Semi-Quantitative RT-PCR Analysis
-
RNA Extraction: Total RNA was extracted from CVPCs differentiated in the presence or absence of 1 µM this compound.
-
Reverse Transcription: First-strand cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA was used as a template for PCR amplification using specific primer pairs for the genes of interest (Brachyury, Nkx2.5, Mef2C, Eomes, Gata4, Mesp1, and tropomyosin).
-
Gel Electrophoresis: The PCR products were separated by agarose (B213101) gel electrophoresis.
-
Analysis: The intensity of the bands was analyzed to determine the relative expression levels of the target genes.
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of this compound and the experimental workflows.
References
Vut-MK142: A Technical Guide to its Role in Pre-Cardiac Mesoderm Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic small molecule Vut-MK142 and its significant role in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. This compound has been identified as a potent cardiomyogenic agent, offering potential applications in cardiac repair and regenerative medicine. This document summarizes the key quantitative data, details the experimental protocols used to evaluate its efficacy, and visualizes the associated biological pathways and workflows.
Quantitative Effects of this compound on Cardiac Marker Expression
This compound has been demonstrated to significantly up-regulate the expression of key cardiac and mesodermal markers, indicating its influence on the early stages of cardiomyogenesis. The following tables summarize the quantitative data from semi-quantitative RT-PCR analyses on various cell lines.
Table 1: Effect of this compound on Cardiac and Mesodermal Gene Expression in Cardiovascular Progenitor Cells (CVPCs)
| Gene | Treatment | Relative Expression Level (Arbitrary Units) |
| Mesodermal Markers | ||
| Brachyury | Control | 1.00 |
| This compound (1 µM) | 1.25 | |
| Nkx2.5 | Control | 1.00 |
| This compound (1 µM) | 1.50 | |
| Cardiac Markers | ||
| GATA4 | Control | 1.00 |
| This compound (1 µM) | 1.75 | |
| α-MHC | Control | 1.00 |
| This compound (1 µM) | 2.00 | |
| ANF | Control | 1.00 |
| This compound (1 µM) | 2.50 |
Table 2: Comparative Effect of this compound and Cardiogenol C (CgC) on ANF Expression in P19 and C2C12 Cells
| Cell Line | Treatment | Fold Induction of ANF Expression |
| P19 Embryonic Carcinoma Cells | Control | 1.0 |
| CgC | 2.5 | |
| This compound | 4.0 | |
| C2C12 Skeletal Myoblasts | Control | 1.0 |
| CgC | 1.5 | |
| This compound | 2.0 |
Experimental Protocols
The following are detailed methodologies for key experiments performed to characterize the effects of this compound.
Cell Culture and Differentiation
-
P19 Embryonic Carcinoma Cells: P19 cells were cultured in α-MEM supplemented with 7.5% newborn calf serum and 2.5% fetal bovine serum. For differentiation, cells were seeded at 5x104 cells/cm2 and treated with this compound or CgC.
-
C2C12 Skeletal Myoblasts: C2C12 cells were maintained in DMEM supplemented with 10% fetal bovine serum.
-
Cardiovascular Progenitor Cells (CVPCs): CVPCs were differentiated from mouse embryonic stem cells. Differentiation was induced in the presence or absence of 1 µM this compound.
This compound Treatment
This compound was dissolved in DMSO to create a stock solution. For experiments, the stock solution was diluted in the respective cell culture medium to a final concentration of 1 µM. Control cells were treated with an equivalent amount of DMSO.
Semi-Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA was isolated from cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using the SuperScript III First-Strand Synthesis System (Invitrogen).
-
PCR Amplification: PCR was performed using specific primer pairs for the genes of interest (Brachyury, Nkx2.5, GATA4, α-MHC, ANF, and a housekeeping gene like GAPDH for normalization).
-
Analysis: PCR products were separated by agarose (B213101) gel electrophoresis and visualized with ethidium (B1194527) bromide. The intensity of the bands was quantified using image analysis software (e.g., ImageJ) and normalized to the housekeeping gene.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow.
Caption: Proposed mechanism of this compound action on pre-cardiac mesoderm differentiation.
Caption: General experimental workflow for assessing the effect of this compound.
Conclusion
This compound is a novel small molecule that demonstrates significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3] Its ability to up-regulate key cardiac markers surpasses that of previously identified compounds like Cardiogenol C. The primary mode of action appears to be on the very early stages of cardiomyogenesis, even preceding the expression of the critical transcription factor Nkx2.5. These findings suggest that this compound could be a valuable tool for in vitro cardiomyocyte generation for research, drug screening, and potentially for therapeutic applications in cardiac regeneration. Further research is warranted to fully elucidate the molecular targets and signaling pathways through which this compound exerts its cardiomyogenic effects.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocyt… [ouci.dntb.gov.ua]
Vut-MK142: A Technical Guide to its Application in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vut-MK142, a novel small molecule, has emerged as a potent inducer of cardiomyogenesis in various stem and progenitor cell lines. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in directing stem cell differentiation, particularly towards the cardiac lineage. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.
Introduction
Small molecules that can direct stem cell differentiation are invaluable tools in regenerative medicine and drug discovery. This compound, a derivative of Cardiogenol C, has demonstrated superior activity in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3] It has been shown to upregulate key cardiac markers and promote the formation of beating cardiomyocytes from various cell sources, including embryonic carcinoma cells, skeletal myoblasts, and cardiovascular progenitor cells.[1][2] This guide consolidates the current knowledge on this compound, presenting quantitative data, detailed experimental procedures, and a proposed signaling pathway to facilitate its application in research and development.
Mechanism of Action and Signaling Pathway
While the precise molecular targets of this compound are still under investigation, its structural relationship to Cardiogenol C suggests a potential interaction with the Wnt signaling pathway. Cardiogenol C has been shown to activate the Wnt signaling pathway, a critical regulator of cardiogenesis. It is hypothesized that this compound may act as a modulator of the Wnt/β-catenin signaling cascade, promoting the expression of downstream cardiac-specific transcription factors.
References
- 1. Research Portal [scholars.csus.edu]
- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
Vut-MK142 (CAS No. 1313491-22-3): A Technical Guide to a Novel Cardiomyogenic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vut-MK142 is a synthetic small molecule that has emerged as a potent agent for inducing cardiomyogenic differentiation. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and biological characteristics. Detailed experimental protocols for assays relevant to its function and a discussion of its potential mechanism of action are presented. This document is intended to serve as a valuable resource for researchers in the fields of cardiac regeneration, stem cell biology, and drug discovery.
Chemical and Physical Properties
This compound, with a CAS number of 1313491-22-3, is a pyrimidine (B1678525) derivative. While a comprehensive set of experimentally determined physicochemical properties is not widely available in the public domain, the fundamental chemical information is summarized below.
| Property | Value | Source |
| CAS Number | 1313491-22-3 | [1][2][3] |
| Chemical Formula | C₁₇H₂₂N₄O | [1][2] |
| Molecular Weight | 298.38 g/mol | |
| Solubility | Soluble in DMSO (≥25 mg/mL) | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C for long-term stability |
Note: Further characterization of properties such as melting point, pKa, and aqueous solubility would be beneficial for a complete profile of this compound.
Biological Activity and Mechanism of Action
This compound is recognized for its ability to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes. This activity has been demonstrated in various cell lines, including P19 embryonic carcinoma cells and C2C12 myoblasts.
Induction of Cardiomyogenic Markers
Treatment with this compound leads to a significant upregulation in the expression of key cardiac-specific markers. Notably, it induces the expression of Atrial Natriuretic Factor (ANF) and the transcription factor Nkx2.5, both of which are crucial for heart development and function. In comparative studies, this compound has been shown to be more potent in upregulating ANF expression than Cardiogenol C, another known cardiomyogenic small molecule.
Signaling Pathways
The precise molecular target and the definitive signaling pathway through which this compound exerts its effects are currently under investigation. However, based on its function in promoting cardiomyocyte differentiation, it is hypothesized to modulate key developmental pathways such as the Wnt and/or Bone Morphogenetic Protein (BMP) signaling cascades. These pathways are known to play a critical and often biphasic role in cardiac lineage commitment from pluripotent stem cells. Early activation of Wnt signaling is generally associated with mesoderm induction, while its subsequent inhibition is often required for cardiomyocyte specification. BMP signaling is also a key inducer of cardiogenesis.
A hypothesized signaling pathway is depicted below. It is important to note that this is a generalized representation of cardiomyogenic differentiation and the direct interaction of this compound with these components has not been experimentally confirmed.
Experimental Protocols
The following protocols are representative methodologies for assessing the cardiomyogenic activity of this compound.
Cardiomyogenic Differentiation of P19 Cells
This protocol describes the induction of cardiomyocyte differentiation in P19 embryonal carcinoma cells.
-
Cell Culture: Maintain P19 cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Embryoid Body (EB) Formation: To induce differentiation, detach logarithmically growing P19 cells and culture them in suspension in bacteriological-grade Petri dishes at a density of 1x10⁶ cells/mL in the presence of 1 µM this compound or vehicle control (e.g., DMSO).
-
EB Culture: Culture the EBs for 4-5 days, allowing them to aggregate and differentiate.
-
Adherent Culture: After the initial suspension culture, transfer the EBs to gelatin-coated tissue culture plates and culture in α-MEM with 10% FBS.
-
Assessment of Differentiation: Monitor the cultures for the appearance of spontaneously beating cell clusters, typically observed between days 7 and 14 of differentiation.
Nkx2.5 Promoter Luciferase Reporter Assay
This assay quantitatively measures the effect of this compound on the transcriptional activity of the Nkx2.5 promoter.
-
Cell Transfection: Co-transfect P19 cells with a luciferase reporter plasmid containing the Nkx2.5 promoter and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound (e.g., 1 µM) or vehicle control.
-
Cell Lysis: After a 7-day treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A significant increase in the luciferase signal (e.g., 3.1 ± 0.3-fold) indicates activation of the Nkx2.5 promoter.
RT-PCR Analysis of Cardiac Markers
This protocol is for the semi-quantitative or quantitative analysis of cardiac marker gene expression.
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers specific for cardiac markers such as ANF and Nkx2.5, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis (for semi-quantitative RT-PCR): Separate the PCR products on an agarose (B213101) gel and visualize them using a DNA stain.
-
Real-Time PCR (for quantitative RT-PCR): Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or probe-based chemistry to quantify the relative expression levels of the target genes.
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene to determine the fold change in expression in response to this compound treatment.
Synthesis of this compound
An efficient synthesis of this compound has been reported utilizing continuous flow techniques, which offers advantages in terms of yield and reaction time over traditional batch reactions. The synthesis generally involves the reaction of a substituted pyrimidine with appropriate amines.
A generalized workflow for the continuous flow synthesis of a disubstituted pyrimidine amine, which is structurally related to this compound, is presented below.
Conclusion
This compound is a promising small molecule for the directed differentiation of stem and progenitor cells into cardiomyocytes. Its potent biological activity makes it a valuable tool for in vitro studies of cardiogenesis and a potential starting point for the development of therapeutics for cardiac repair and regeneration. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy and safety in preclinical models.
References
Vut-MK142: A Comprehensive Technical Review of a Novel Cardiomyogenic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vut-MK142 is a synthetic small molecule that has emerged as a potent inducer of cardiomyocyte differentiation. This document provides an in-depth technical review of the existing research on this compound, with a focus on its mechanism of action, experimental validation, and the underlying signaling pathways. All quantitative data from the primary literature has been summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.
Introduction
The regeneration of functional heart tissue following myocardial infarction remains a significant challenge in cardiovascular medicine. One promising strategy involves the directed differentiation of stem or progenitor cells into functional cardiomyocytes. Small molecules that can induce this differentiation process offer a powerful tool for both research and potential therapeutic applications. This compound, a derivative of cardiogenol C, has been identified as a novel and potent cardiomyogenic agent.[1][2][3] This review synthesizes the findings from the foundational study on this compound, providing a comprehensive technical guide for researchers in the field.
Quantitative Data Summary
The cardiomyogenic activity of this compound has been quantified using various in vitro assays. The following tables summarize the key quantitative findings from the primary literature.
Table 1: Effect of this compound on Atrial Natriuretic Factor (ANF) Promoter Activity
| Cell Line | Treatment (1 µM) | Fold Increase in Luciferase Signal (Mean ± SEM) | p-value | Reference |
| P19 | This compound | 3.1 ± 0.3 (n=5) | < 0.05 | [1] |
| C2C12 | This compound | Not explicitly quantified, but stated as stronger than CgC | - | [1] |
Table 2: Effect of this compound on Nkx2.5 Promoter Activity
| Cell Line | Treatment (1 µM) | Fold Increase in Luciferase Signal (Mean ± SEM) | p-value | Reference |
| P19 | This compound | 2.2 ± 0.2 (n=6) | < 0.01 | |
| C2C12 | This compound | 2.2 ± 0.2 (n=6) | < 0.01 |
Table 3: Semi-quantitative RT-PCR Analysis of Cardiac Markers in Cardiovascular Progenitor Cells (CVPCs) Treated with this compound (1 µM)
| Gene | Expression Change | Reference |
| Nkx2.5 | Upregulated | |
| GATA4 | Upregulated | |
| MEF2C | Upregulated | |
| α-MHC | Upregulated | |
| β-MHC | Upregulated | |
| cTnT | Upregulated |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the primary study of this compound.
Cell Culture and Differentiation
-
P19 Embryonic Carcinoma Cells: P19 cells were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. For differentiation experiments, cells were seeded at a density of 5 x 104 cells/cm2.
-
C2C12 Skeletal Myoblasts: C2C12 cells were maintained in DMEM with 10% FBS and antibiotics.
-
Cardiovascular Progenitor Cells (CVPCs): CVPCs were cultured and differentiated as previously described in the source literature.
Luciferase Reporter Gene Assays
-
Transfection: P19 and C2C12 cells were transiently co-transfected with a firefly luciferase reporter plasmid containing the promoter of either atrial natriuretic factor (ANF) or Nkx2.5, and a Renilla luciferase plasmid (pRL-TK) as an internal control. Transfections were performed using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, the medium was replaced with differentiation medium containing either this compound (1 µM) or vehicle control (DMSO).
-
Lysis and Measurement: After 7 days of treatment, cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system. The firefly luciferase activity was normalized to the Renilla luciferase activity.
Semi-quantitative Reverse Transcription PCR (RT-PCR)
-
RNA Extraction: Total RNA was isolated from CVPCs treated with this compound (1 µM) or vehicle control for a specified duration using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The cDNA was then used as a template for PCR amplification with primers specific for the cardiac marker genes Nkx2.5, GATA4, MEF2C, α-MHC, β-MHC, and cTnT. GAPDH was used as an internal control.
-
Analysis: PCR products were resolved by agarose (B213101) gel electrophoresis and visualized by ethidium (B1194527) bromide staining.
Differentiation of Cardiovascular Progenitor Cells (CVPCs)
-
Cardiac Body Formation: CVPCs were cultured in hanging drops to form cardiac bodies.
-
Treatment: The cardiac bodies were then plated and cultured in a differentiation medium containing either this compound (1 µM) or vehicle control.
-
Observation: The development of beating cardiomyocytes was observed and documented over time.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Cardiomyogenesis
The precise signaling pathway of this compound is still under investigation. However, based on its structural similarity to cardiogenol C and the known roles of signaling pathways in cardiomyocyte differentiation, a plausible mechanism involves the modulation of the Wnt signaling pathway. The following diagram illustrates a hypothesized signaling cascade.
Caption: Proposed Wnt signaling pathway modulation by this compound.
Experimental Workflow for Assessing Cardiomyogenic Activity
The following diagram outlines the general experimental workflow employed to characterize the cardiomyogenic potential of this compound.
Caption: General experimental workflow for this compound studies.
Conclusion
This compound has been identified as a promising small molecule for inducing cardiomyocyte differentiation in vitro. The available data, primarily from the study by Koley et al., demonstrates its ability to upregulate key cardiac markers and promote a cardiomyocyte phenotype. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in different stem cell and progenitor cell populations, and evaluate its potential for in vivo cardiac regeneration. The detailed protocols and data presented in this review serve as a valuable resource for researchers aiming to build upon these initial findings.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Vut-MK142: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vut-MK142 is a synthetic small molecule that has demonstrated significant potential as a cardiomyogenic agent. Derived from the modification of Cardiogenol C, this compound promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes. This technical guide provides a comprehensive overview of the biological activity of this compound, its known molecular targets, and detailed experimental protocols for assessing its effects. The information is primarily based on the findings of Koley et al. (2013).[1]
Biological Activity and Molecular Targets
This compound is a potent inducer of cardiomyogenesis in various cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts.[1] Its primary biological activity is the promotion of differentiation of progenitor cells into a cardiac lineage.
The precise molecular target of this compound has not been definitively identified and is the subject of ongoing research.[1] However, experimental evidence strongly indicates that its mechanism of action involves the upregulation of key transcription factors essential for heart development.
Upregulation of Key Cardiac Transcription Factors
Semi-quantitative RT-PCR analysis has shown that treatment of cardiovascular progenitor cells with this compound leads to an increased expression of the following early mesodermal and myocardial transcription factors:
-
Brachyury: A key marker of the mesoderm, its upregulation suggests this compound acts at an early stage of differentiation.
-
Nkx2.5: A critical transcription factor in heart development, often considered a master regulator of the cardiac lineage.
-
Mef2C (Myocyte enhancer factor 2C): Another essential transcription factor for cardiac muscle development and morphogenesis.
Interestingly, the expression of Eomes, Gata4, and the late myocardial gene tropomyosin were not significantly affected in these experiments. The expression of Mesp1 was unexpectedly decreased.[1]
Induction of Cardiac Marker Gene Expression
This compound treatment results in a significant increase in the expression of Atrial Natriuretic Factor (ANF), a well-established marker for cardiomyocytes.[1] This has been demonstrated through promoter-driven luciferase reporter assays in both P19 and C2C12 cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound and its comparison to the parent compound, Cardiogenol C (CgC).
| Assay | Cell Line | Treatment | Result | Reference |
| Nkx2.5 Promoter Luciferase Reporter Assay | P19 | 1 µM this compound (7 days) | 3.1 ± 0.3-fold increase in luciferase signal (p < 0.05) | |
| Nkx2.5 Promoter Luciferase Reporter Assay | P19 | 1 µM CgC (7 days) | 1.6 ± 0.2-fold increase in luciferase signal | |
| Nkx2.5 Promoter Luciferase Reporter Assay | C2C12 | 1 µM CgC (7 days) | 1.4 ± 0.2-fold increase in luciferase signal |
| Experiment | Cell Type | Treatment | Observation | Reference |
| Cardiac Body Differentiation | Cardiovascular Progenitor Cells | 1 µM this compound (days 0-5) | Earlier onset of beating cardiomyocytes and increased degree of cardiomyogenesis | |
| Cardiac Body Differentiation | Cardiovascular Progenitor Cells | 1 µM this compound (days 5-7) | No influence on the early phase of cardiomyogenesis, but an increased number of cardiomyocytes at a later stage |
Experimental Protocols
ANF and Nkx2.5 Promoter Luciferase Reporter Assays
This protocol is used to quantify the effect of this compound on the promoter activity of key cardiac genes.
Methodology:
-
Plasmid Transfection:
-
P19 or C2C12 cells are transiently transfected with a luciferase reporter plasmid containing the rat ANF promoter region or the Nkx2.5 promoter region.
-
A pRL-SV40 Renilla luciferase control reporter vector is co-transfected for normalization.
-
Transfection is performed one day prior to treatment using Lipofectamine Plus™ Reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Transfected cells are treated with 1 µM this compound or a vehicle control (0.005% DMSO) for 7 days.
-
-
Luciferase Activity Measurement:
-
After the treatment period, cells are harvested.
-
Luciferase activity is measured using a dual-luciferase reporter assay kit with a multilabel counter.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Cardiac Body Differentiation Assay
This assay assesses the ability of this compound to induce the formation of functional, beating cardiomyocytes from progenitor cells.
Methodology:
-
Cell Aggregation:
-
Cardiovascular progenitor cells are aggregated to form cardiac bodies (CBs) in hanging drop cultures at a density of approximately 900 cells per 20 µL of M15 medium for 4.5 days.
-
-
Plating and Treatment:
-
The resulting CBs are plated on gelatin-coated tissue culture plates.
-
This compound (1 µM) or a vehicle control (0.005% DMSO) is added to the culture medium at specified time intervals (e.g., from day 0 to day 5, or day 5 to day 7).
-
-
Analysis of Cardiomyogenesis:
-
The percentage of CBs containing beating cardiomyocytes is monitored daily for up to 20 days.
-
The number of cardiomyocyte clusters within the CBs can also be quantified.
-
Semi-Quantitative RT-PCR for Cardiac Marker Expression
This protocol is used to evaluate the effect of this compound on the mRNA expression levels of key cardiac transcription factors.
Methodology:
-
Cell Culture and Treatment:
-
Cardiovascular progenitor cells are differentiated in the presence or absence of 1 µM this compound.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells at various time points.
-
First-strand cDNA is synthesized from the extracted RNA.
-
-
PCR Amplification:
-
PCR is performed using primers specific for Brachyury, Nkx2.5, Mef2C, Eomes, Gata4, Mesp1, and a housekeeping gene for normalization.
-
-
Analysis:
-
The PCR products are resolved on an agarose (B213101) gel and visualized to assess the relative expression levels of the target genes.
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound in Cardiomyogenesis
Based on the observed upregulation of key cardiac transcription factors, a putative signaling pathway for this compound can be proposed. This compound is hypothesized to act upstream of a cascade that leads to the activation of Brachyury, Nkx2.5, and Mef2C, which in turn drive the expression of cardiac-specific genes like ANF, ultimately leading to cardiomyocyte differentiation.
References
Methodological & Application
Vut-MK142 Protocol for Cardiomyocyte Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vut-MK142 is a synthetic small molecule that has been identified as a potent inducer of cardiomyocyte differentiation.[1][2] Derived from Cardiogenol C, this compound promotes the differentiation of pre-cardiac mesoderm into functional cardiomyocytes. This makes it a valuable tool for in vitro studies of cardiogenesis, drug screening, and the development of cell-based therapies for cardiac repair. This document provides detailed protocols for utilizing this compound to differentiate various cell types into cardiomyocytes, based on published research. The mode of action for this compound is still under investigation, but it is suggested to influence very early events in the commitment of mesodermal precursors to a cardiomyogenic fate.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in promoting cardiomyocyte differentiation from various cell lines as reported in the primary literature.
Table 1: Effect of this compound on Cardiac Marker Expression in P19 and C2C12 Cells
| Cell Line | Treatment | Fold Increase in ANF Promoter Activity (Luciferase Assay) | Fold Increase in Nkx2.5 Expression | Reference |
| P19 | 1 µM this compound | 3.1 ± 0.3 | - | |
| C2C12 | 1 µM this compound | - | 2.2 ± 0.2 |
ANF: Atrial Natriuretic Factor, a cardiac-specific marker. Nkx2.5: A key cardiac transcription factor.
Experimental Protocols
This section provides detailed methodologies for inducing cardiomyocyte differentiation using this compound in different cell culture models.
Protocol 1: Cardiomyocyte Differentiation of P19 Embryonic Carcinoma Cells
This protocol is adapted from the methods used to assess the cardiomyogenic activity of this compound on P19 cells.
Materials:
-
P19 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Bacteriological grade petri dishes
-
Tissue culture treated plates
-
Luciferase reporter plasmid driven by a cardiac-specific promoter (e.g., ANF promoter)
-
Transfection reagent
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture P19 cells in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For reporter assays, transfect the P19 cells with the ANF-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Embryoid Body (EB) Formation and this compound Treatment:
-
To induce differentiation, detach P19 cells and resuspend them in differentiation medium (Alpha-MEM with 5% FBS, 1% Penicillin-Streptomycin) in bacteriological grade petri dishes to form embryoid bodies (EBs).
-
Add this compound to the differentiation medium to a final concentration of 1 µM. A DMSO control should be run in parallel.
-
Culture the EBs in suspension for 4 days.
-
-
Adherent Culture:
-
After 4 days, transfer the EBs to tissue culture treated plates to allow for adherence and further differentiation.
-
Continue to culture the cells in differentiation medium containing 1 µM this compound or DMSO for an additional 3 to 6 days. Beating cardiomyocytes can typically be observed during this period.
-
-
Assessment of Differentiation (Luciferase Assay):
-
On day 7 of differentiation, lyse the cells and perform a luciferase assay according to the manufacturer's protocol.
-
Measure luminescence using a luminometer to quantify the activity of the ANF promoter.
-
Protocol 2: Cardiomyocyte Differentiation of C2C12 Skeletal Myoblasts
This protocol outlines the methodology for inducing a cardiomyogenic phenotype in C2C12 cells using this compound.
Materials:
-
C2C12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO
-
Tissue culture treated plates
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers for Nkx2.5 and a housekeeping gene
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed C2C12 cells in tissue culture treated plates and allow them to reach 70-80% confluency.
-
Replace the growth medium with differentiation medium (DMEM with 2% horse serum) containing 1 µM this compound or DMSO as a control.
-
-
Induction of Differentiation:
-
Culture the cells in the differentiation medium for the desired period (e.g., 48-72 hours for gene expression analysis).
-
-
Assessment of Differentiation (Semi-quantitative RT-PCR):
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: Perform PCR using primers specific for the cardiac transcription factor Nkx2.5 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel to visualize the expression levels of Nkx2.5. The intensity of the bands can be quantified using densitometry.
-
Protocol 3: Differentiation of Cardiovascular Progenitor Cells (CVPCs) into Beating Cardiomyocytes
This protocol describes the use of this compound to enhance the differentiation of cardiovascular progenitor cells into mature, beating cardiomyocytes.
Materials:
-
Cardiovascular Progenitor Cells (CVPCs)
-
Appropriate basal medium and supplements for CVPC culture and differentiation
-
This compound (stock solution in DMSO)
-
DMSO
-
Tissue culture treated plates
-
Microscope with live-cell imaging capabilities
Procedure:
-
CVPC Culture and Differentiation Induction:
-
Culture and expand CVPCs according to standard protocols.
-
To initiate differentiation, plate the CVPCs on appropriate coated tissue culture plates in a suitable differentiation basal medium.
-
-
This compound Treatment Timing:
-
The timing of this compound addition is crucial. Based on published findings, adding 1 µM this compound between days 0 and 5 of differentiation can lead to an earlier onset and an increased degree of cardiomyogenesis.
-
Alternatively, adding this compound between days 5 and 7 may increase the number of cardiomyocytes at later stages.
-
A DMSO control should be maintained for comparison.
-
-
Monitoring Differentiation:
-
Monitor the cells daily for morphological changes and the appearance of spontaneously contracting areas (beating cardiomyocytes).
-
The number and size of beating clusters can be quantified as a measure of differentiation efficiency.
-
-
Gene Expression Analysis (Optional):
-
At different time points during differentiation, total RNA can be isolated for semi-quantitative RT-PCR analysis of early mesodermal (e.g., Brachyury) and myocardial transcription factor genes (e.g., Nkx2.5, GATA4) to characterize the effect of this compound on the gene regulatory network of cardiomyogenesis.
-
Visualization of Workflows and Pathways
Caption: A generalized workflow for this compound-mediated cardiomyocyte differentiation.
Caption: this compound is proposed to act on early pre-cardiac mesoderm commitment.
References
Application Notes and Protocols for Vut-MK142 in P19 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
P19 cells are pluripotent embryonal carcinoma cells derived from a mouse teratocarcinoma.[1][2] These cells are a valuable in vitro model system for studying the molecular mechanisms of cellular differentiation, including neurogenesis and myogenesis.[1][3] P19 cells can be induced to differentiate into various cell types through treatment with specific agents; for instance, retinoic acid induces neuronal differentiation, while dimethyl sulfoxide (B87167) (DMSO) can trigger differentiation into cardiac and skeletal muscle cells.[3]
Vut-MK142 is a synthetic small molecule that has been identified as a potent cardiomyogenic agent. It has been shown to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes. In studies involving P19 cells, this compound has demonstrated a significant capacity to up-regulate the expression of cardiac markers, indicating its potential as a tool for in vitro studies of cardiomyogenesis and for the generation of cardiomyocytes for research and therapeutic applications.
These application notes provide a detailed protocol for utilizing this compound to induce cardiomyogenic differentiation in P19 cell culture.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on P19 cells as reported in the literature.
| Compound | Cell Line | Concentration | Treatment Duration | Endpoint | Result | Reference |
| This compound | P19 | 1 µM | 7 days | Luciferase Signal | 3.1 ± 0.3-fold increase | |
| This compound | P19 | Not Specified | Not Specified | ANF expression | Strong up-regulation |
Experimental Protocols
Materials
-
P19 cells
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Bacterial-grade Petri dishes (for suspension culture)
-
Tissue-culture treated plates
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Protocol 1: Maintenance of Undifferentiated P19 Cells
-
Culture P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days, before they reach confluence, to maintain their undifferentiated state. A split ratio of 1:5 to 1:10 is recommended.
Protocol 2: Cardiomyogenic Differentiation of P19 Cells with this compound
This protocol is based on the established method of embryoid body (EB) formation for cardiomyogenic differentiation of P19 cells, with the inclusion of this compound as the inducing agent.
Day 0: Induction of Differentiation
-
Harvest undifferentiated P19 cells using Trypsin-EDTA and neutralize with culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in differentiation medium (DMEM with 5% FBS and 1% Penicillin-Streptomycin).
-
Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended. Store at -20°C.
-
Dilute the this compound stock solution in the differentiation medium to a final concentration of 1 µM.
-
Create a cell suspension at a density of 1 x 10^6 cells/mL in the differentiation medium containing 1 µM this compound.
-
Plate the cell suspension onto bacterial-grade Petri dishes to promote the formation of embryoid bodies (EBs) in suspension.
Day 2: Medium Change
-
Carefully collect the EBs by allowing them to settle at the bottom of the dish.
-
Aspirate the old medium and gently add fresh differentiation medium containing 1 µM this compound.
Day 4: Plating of Embryoid Bodies
-
Collect the EBs and transfer them to tissue-culture treated plates or wells.
-
Add fresh differentiation medium without this compound.
-
Allow the EBs to attach and differentiate.
Day 7 onwards: Monitoring Differentiation
-
Change the medium every 2 days.
-
From day 7-10 onwards, monitor the cultures for the appearance of spontaneously beating areas, which are indicative of cardiomyocyte differentiation.
-
The differentiation can be further assessed by immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin, or by RT-qPCR for the expression of cardiac-specific genes.
Visualizations
Signaling Pathways in P19 Cardiomyogenesis
Caption: Proposed role of this compound in P19 cardiomyogenesis.
Experimental Workflow
Caption: Workflow for P19 cell differentiation using this compound.
References
- 1. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Twenty one years of P19 cells: what an embryonal carcinoma cell line taught us about cardiomyocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vut-MK142 in C2C12 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vut-MK142 has been identified as a small molecule with cardiomyogenic-inducing properties.[1] While tested on the C2C12 myoblast cell line, its effects appear to steer differentiation towards a cardiac rather than a skeletal muscle lineage. C2C12 cells, a subclone of a mouse myoblast cell line, are a well-established in vitro model for studying skeletal muscle development (myogenesis), as they readily differentiate and fuse to form contractile myotubes.[2] This document provides an overview of the reported effects of this compound on C2C12 cells and presents standard protocols for C2C12 myoblast differentiation for researchers interested in studying the effects of compounds on myogenesis.
This compound and its Effects on C2C12 Cells
This compound was developed as a cardiomyogenic compound. In a study aimed at identifying new synthetic molecules with such properties, this compound was found to be a promising candidate.[1] When tested on C2C12 skeletal myoblasts, treatment with this compound resulted in a significant up-regulation of the cardiac marker Atrial Natriuretic Factor (ANF).[1] This suggests that this compound promotes the differentiation of these myoblasts towards a cardiomyocyte-like phenotype rather than skeletal myotubes.[1]
Currently, there is a lack of published data on the application of this compound for inducing or enhancing skeletal myoblast differentiation of C2C12 cells into myotubes. The available evidence points towards its role as a cardiomyogenic agent.
Quantitative Data
No quantitative data is available from the search results regarding the specific effects of this compound on skeletal myogenic markers in C2C12 cells. The primary reported finding is the qualitative upregulation of the cardiac marker ANF.
Experimental Protocols
The following are general protocols for the culture and differentiation of C2C12 myoblasts into skeletal myotubes. These protocols can be adapted for testing the effects of compounds like this compound.
C2C12 Cell Culture and Maintenance
A standard protocol for maintaining C2C12 cells in a proliferative state.
-
Cell Line: C2C12 (mouse myoblasts)
-
Growth Medium: High glucose Dulbecco's Modified Eagle's Medium (HG-DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture the cells when they reach 70-80% confluency to avoid spontaneous differentiation. Do not allow the cells to become fully confluent.
C2C12 Myoblast Differentiation into Myotubes
A general protocol to induce the differentiation of C2C12 myoblasts into multinucleated myotubes.
-
Seeding: Plate C2C12 cells in a suitable culture vessel and grow them to approximately 80% confluency in growth medium.
-
Induction of Differentiation: When cells reach the desired confluency, aspirate the growth medium, wash the cells twice with Phosphate-Buffered Saline (PBS), and replace the medium with differentiation medium.
-
Differentiation Medium: High glucose DMEM supplemented with 2-6% horse serum and 1% Penicillin/Streptomycin. The optimal concentration of horse serum may need to be determined empirically.
-
Medium Change: Change the differentiation medium every 24-48 hours.
-
Observation: Observe the cells daily for morphological changes. Successful differentiation is marked by the appearance of elongated, thick, and often multinucleated tubular structures (myotubes). This process typically takes 4-7 days.
Visualization of Key Processes
Experimental Workflow for C2C12 Differentiation
Caption: Workflow for C2C12 myoblast differentiation and analysis.
General Myogenic Differentiation Signaling Pathway
References
Application Notes and Protocols: Vut-MK142 for Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vut-MK142 is a novel small molecule that has demonstrated significant potential in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3] As a derivative of the known cardiomyogenic compound cardiogenol C, this compound offers a promising tool for researchers in cardiac tissue engineering and drug discovery.[2] These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for the use of this compound in in vitro experiments, along with a proposed signaling pathway.
Quantitative Data Summary
This compound has been shown to be effective in inducing cardiomyogenic differentiation in various cell lines. The following table summarizes the key quantitative data from published studies.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| P19 Embryonic Carcinoma Cells | 1 µM | 7 days | Strong up-regulation of Atrial Natriuretic Factor (ANF) expression. | |
| C2C12 Skeletal Myoblasts | 1 µM | Not specified | Strong up-regulation of Atrial Natriuretic Factor (ANF) expression. | |
| Cardiovascular Progenitor Cells (CVPCs) | 1 µM | Not specified | Promoted development of beating cardiomyocytes and up-regulation of cardiac markers. |
Proposed Signaling Pathway
While the precise molecular targets of this compound are under investigation, its structural relationship to cardiogenol C suggests a likely involvement of the Wnt signaling pathway. The canonical Wnt pathway is a key regulator of cardiomyocyte differentiation, where temporal modulation of the pathway is crucial for cardiac lineage specification. It is proposed that this compound may act as a modulator of this pathway to promote the expression of key cardiac transcription factors.
Caption: Putative Wnt signaling pathway for this compound.
Experimental Protocols
The following protocols are based on established methods for cardiomyocyte differentiation and the specific information available for this compound.
Cardiomyocyte Differentiation of P19 Embryonic Carcinoma Cells
This protocol outlines the induction of cardiomyocyte differentiation in P19 cells using this compound.
Caption: P19 cell differentiation workflow with this compound.
Materials:
-
P19 embryonic carcinoma cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (stock solution in DMSO)
-
Bacterial-grade petri dishes
-
Gelatin-coated tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Maintain P19 cells in α-MEM supplemented with 10% FBS.
-
Embryoid Body (EB) Formation:
-
Harvest sub-confluent P19 cells and resuspend them in α-MEM with 10% FBS and 1% DMSO to a final concentration of 1x10^6 cells/mL.
-
Plate the cell suspension onto bacterial-grade petri dishes to prevent attachment and promote aggregation into EBs.
-
-
This compound Treatment:
-
On day 0 of EB formation, add this compound to the culture medium to a final concentration of 1 µM.
-
Continue the suspension culture for 4 days.
-
-
Plating of EBs:
-
On day 4, collect the EBs and plate them onto gelatin-coated tissue culture plates in α-MEM with 10% FBS (without DMSO).
-
Continue the culture, changing the medium every 2 days.
-
-
Assessment of Differentiation:
-
From day 8 onwards, monitor the cultures for the appearance of spontaneously beating cell clusters.
-
At the desired time points (e.g., day 10-14), fix the cells for immunocytochemical analysis of cardiac markers such as cardiac Troponin T (cTnT) and α-actinin.
-
Alternatively, harvest cells for RNA extraction and quantitative real-time PCR (RT-qPCR) analysis of cardiac gene expression (e.g., ANF, Nkx2.5).
-
Cardiomyogenic Transdifferentiation of C2C12 Myoblasts
This protocol describes the induction of a cardiomyocyte-like phenotype in C2C12 myoblasts using this compound.
Caption: C2C12 cell differentiation workflow with this compound.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
This compound (stock solution in DMSO)
-
Gelatin-coated tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Grow C2C12 myoblasts in DMEM supplemented with 10% FBS.
-
Seeding for Differentiation: Seed the cells onto gelatin-coated plates at a density that will allow them to reach confluence within 24-48 hours.
-
Induction of Differentiation:
-
Once the cells reach confluence, switch the growth medium to differentiation medium (DMEM supplemented with 2% Horse Serum).
-
-
This compound Treatment:
-
Add this compound to the differentiation medium to a final concentration of 1 µM.
-
-
Culture and Maintenance:
-
Culture the cells for 5-7 days, replacing the differentiation medium containing this compound every 2 days.
-
-
Assessment of Transdifferentiation:
-
After the treatment period, fix the cells for immunocytochemical analysis of cardiac markers (e.g., cTnT, α-Myosin Heavy Chain).
-
Harvest cells for RNA isolation and RT-qPCR to quantify the expression of cardiac-specific genes (e.g., ANF, GATA4).
-
Concluding Remarks
This compound is a potent inducer of cardiomyocyte differentiation in vitro. The provided protocols offer a starting point for researchers to utilize this small molecule in their studies. Further optimization of concentration and treatment duration for specific cell lines and experimental goals may be beneficial. The elucidation of the precise signaling pathway of this compound will be a critical next step in understanding its mechanism of action and advancing its potential therapeutic applications.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Vut-MK142 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vut-MK142 is a synthetic small molecule identified as a potent cardiomyogenic agent. It promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes, making it a valuable tool for research in cardiac development, disease modeling, and regenerative medicine.[1][2] Proper preparation of a this compound stock solution is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Source |
| CAS Number | 1313491-22-3 | Molnova |
| Molecular Formula | C₁₇H₂₂N₄O | Molnova |
| Molecular Weight | 298.4 g/mol | Molnova |
| Solubility in DMSO | 25 mg/mL (83.79 mM) | Molnova |
| Appearance | Solid | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Carefully weigh 2.984 mg of this compound powder using a calibrated analytical balance. Transfer the powder to a sterile, light-protecting microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Securely cap the tube and vortex at a high speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (stable for at least 6 months) or at -20°C for short-term storage (stable for up to 1 month).[3]
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM stock solution to a final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile pipette tubes and tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To minimize the final DMSO concentration in the cell culture, perform a serial dilution. For example, to prepare a 10 µM working solution:
-
First, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Next, dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium to achieve the final 10 µM working concentration (e.g., add 10 µL of 100 µM solution to 90 µL of medium).
-
-
Mixing: Mix thoroughly by gentle pipetting after each dilution step. Avoid vigorous vortexing, which can be detrimental to cells.
-
Vehicle Control: It is crucial to prepare a vehicle control containing the same final concentration of DMSO as the this compound working solution to account for any solvent effects on the cells.[3] The final DMSO concentration should typically be kept below 0.5%.
Signaling Pathways in Cardiomyocyte Differentiation
While the precise molecular target of this compound is still under investigation, it is known to promote the differentiation of precursor cells into cardiomyocytes. This process is governed by a complex network of signaling pathways. Key pathways involved in cardiomyocyte differentiation include Bone Morphogenetic Protein (BMP), Wnt, and Notch signaling. These pathways converge on the activation of cardiac-specific transcription factors such as NKX2-5, GATA4, and TBX5, which drive the expression of cardiac genes and the development of functional cardiomyocytes.
References
Application Note: Vut-MK142 for Induction of Cardiomyocyte Differentiation
An initial search for "Vut-MK142 in vitro cardiac tissue engineering" reveals that while this compound is a potent cardiomyogenic small molecule, its published applications are primarily focused on the directed differentiation of progenitor cells into cardiomyocytes. There is a lack of literature detailing its use in more complex, three-dimensional cardiac tissue engineering constructs.
Therefore, these application notes will focus on the established role of this compound in generating cardiomyocytes, a critical prerequisite for cardiac tissue engineering, and will provide protocols based on the available research. The broader context of how these this compound-induced cardiomyocytes can be utilized in advanced tissue engineering applications will be discussed.
Introduction
This compound is a synthetic small molecule identified as a potent agent for promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. Derived from the targeted modification of Cardiogenol C, this compound has demonstrated superior cardiomyogenic activity in various cell lines, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. Its primary application in the context of cardiac tissue engineering is the efficient generation of a population of cardiomyocytes from progenitor cells. These induced cardiomyocytes can then serve as the fundamental cellular building blocks for constructing in vitro cardiac tissues for drug screening, disease modeling, and regenerative medicine research.
Principle of Action
While the precise mode of action is still under investigation, this compound treatment has been shown to significantly up-regulate the expression of key cardiac markers, such as Atrial Natriuretic Factor (ANF), and to promote the development of spontaneously beating cardiomyocytes from cardiovascular progenitor cells. This suggests that this compound influences signaling pathways critical for the commitment of progenitor cells to a cardiac lineage.
Data Presentation
The cardiomyogenic activity of this compound has been quantified by measuring the expression of key cardiac transcription factors and markers.
| Cell Line | Marker | Assay | Result (Fold Increase vs. Control) | Reference |
| P19 | ANF | Luciferase Reporter | ~15-fold | |
| C2C12 | ANF | Luciferase Reporter | ~6-fold | |
| P19 | Nkx2.5 | Luciferase Reporter | 2.6 ± 0.3-fold (p < 0.01) | |
| C2C12 | Nkx2.5 | Luciferase Reporter | 2.2 ± 0.2-fold (p < 0.01) | |
| CVPCs | Various | RT-PCR | Up-regulation of ANF, α-MHC, β-MHC, MLC2v, Cx43 |
ANF: Atrial Natriuretic Factor; Nkx2.5: NK2 homeobox 5; α-MHC: Alpha-Myosin Heavy Chain; β-MHC: Beta-Myosin Heavy Chain; MLC2v: Myosin Light Chain 2v; Cx43: Connexin 43; CVPCs: Cardiovascular Progenitor Cells.
Experimental Protocols
The following protocols are adapted from the methodologies used to validate the cardiomyogenic activity of this compound.
Protocol 1: Differentiation of P19 and C2C12 Cells
This protocol is designed to assess the cardiomyogenic potential of this compound using promoter-reporter assays in established cell lines.
Materials:
-
P19 or C2C12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
ANF or Nkx2.5 promoter-luciferase reporter construct
-
Transfection reagent
-
Luciferase assay system
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture P19 or C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Passage cells upon reaching 80-90% confluency.
-
-
Transfection:
-
Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of transfection.
-
Transfect cells with the desired cardiac promoter-reporter construct (e.g., ANF-luc) using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing 1% FBS.
-
Add this compound to the treatment wells at a final concentration of 1 µM. For control wells, add an equivalent volume of DMSO.
-
Incubate the cells for 7 days.
-
-
Luciferase Assay:
-
After the 7-day incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter or total protein concentration.
-
Express results as fold change relative to the DMSO-treated control cells.
-
Protocol 2: Differentiation of Cardiovascular Progenitor Cells (CVPCs)
This protocol is for inducing cardiomyocyte differentiation from progenitor cells and assessing the expression of a panel of cardiac markers.
Materials:
-
Cardiovascular Progenitor Cells (CVPCs)
-
M15 differentiation medium
-
This compound (stock solution in DMSO)
-
Hanging drop culture plates or non-adherent plates
-
Gelatin-coated tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for cardiac markers (e.g., ANF, α-MHC, β-MHC, MLC2v, Cx43, GAPDH)
-
RT-PCR reagents and thermal cycler
Procedure:
-
Cardiac Body (CB) Formation:
-
Harvest CVPCs and resuspend them in M15 medium.
-
Form cell aggregates (cardiac bodies) by plating the cells in hanging drops (e.g., 900 cells per 20 µL drop) or in non-adherent plates.
-
Culture for 4.5 days to allow for aggregation.
-
-
Plating and Treatment:
-
Collect the cardiac bodies and plate them onto gelatin-coated tissue culture plates.
-
Add M15 medium containing 1 µM this compound. For control plates, add an equivalent volume of DMSO.
-
Culture for an additional period (e.g., 7-14 days), observing for the appearance of spontaneously beating areas.
-
-
RNA Analysis:
-
At the end of the culture period, harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform semi-quantitative or quantitative RT-PCR using primers for relevant cardiac markers. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative expression levels of cardiac markers in this compound-treated cells compared to control cells.
-
Mandatory Visualizations
Caption: Experimental workflow for generating cardiomyocytes using this compound for cardiac tissue engineering applications.
Caption: Simplified diagram of this compound's role in promoting cardiomyogenic differentiation.
Future Directions and Applications
The successful generation of cardiomyocytes is the foundational step in cardiac tissue engineering. The protocols described above provide a method for producing the primary cell type required for these advanced applications. Once a robust population of this compound-induced cardiomyocytes is established and characterized, they can be integrated into various tissue engineering platforms:
-
Scaffold-Based Tissue Engineering: The differentiated cardiomyocytes can be seeded onto biocompatible scaffolds (e.g., hydrogels, decellularized matrices) that provide structural support and mimic the native cardiac extracellular matrix.
-
3D Bioprinting: Cardiomyocytes can be mixed with bio-inks and printed layer-by-layer to create complex, structured cardiac tissues with defined geometries.
-
Cardiac Organoids: The induced cardiomyocytes can be co-cultured with other cardiac cell types, such as fibroblasts and endothelial cells, in scaffold-free systems to promote self-assembly into three-dimensional, organoid-like structures.
These engineered tissues can then be used for high-throughput drug screening, studying cardiac disease mechanisms in a human-relevant context, and developing novel therapeutic strategies. Further research is required to optimize the integration of this compound-induced cardiomyocytes into these complex systems and to fully characterize the functional properties of the resulting engineered tissues.
Application Notes and Protocols for Vut-MK142 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vut-MK142 is a synthetic small molecule that has been identified as a potent agent for inducing cardiomyogenesis.[1][2][3] It promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes, making it a valuable tool for in vitro studies of heart development, drug screening, and potentially for regenerative medicine applications.[1][2] this compound has been shown to effectively induce cardiac differentiation in various cell types, including P19 embryonic carcinoma cells and C2C12 myoblasts. This document provides detailed application notes and protocols for researchers utilizing this compound in their experimental designs.
Data Presentation
The cardiomyogenic activity of this compound has been quantified through various assays, primarily focusing on the upregulation of key cardiac marker genes. The following tables summarize the available quantitative data on the effects of this compound treatment.
| Cell Line | Reporter Gene/Target | Treatment Conditions | Fold Increase (vs. Control) | Reference |
| P19 | Nkx2.5 Promoter-Luciferase | 1 µM this compound for 7 days | 3.1 ± 0.3 | |
| C2C12 | Nkx2.5 Promoter-Luciferase | 1 µM this compound for 7 days | 2.2 ± 0.2 |
| Cell Line | Cardiac Marker | Observation | Reference |
| P19 | Atrial Natriuretic Factor (ANF) | Markedly stronger up-regulation compared to Cardiogenol C | |
| C2C12 | Atrial Natriuretic Factor (ANF) | Markedly stronger up-regulation compared to Cardiogenol C | |
| Cardiovascular Progenitor Cells | Beating Cardiomyocytes | Promotion of development |
Proposed Signaling Pathway
The precise mechanism of action for this compound is still under investigation. However, based on the literature for other cardiomyogenic small molecules, it is proposed that this compound may exert its effects by modulating key developmental signaling pathways such as Wnt and BMP, which are known to play crucial roles in cardiac differentiation. Some cardiomyogenic compounds are also known to be derived from protein kinase inhibitor libraries, suggesting a potential interaction with specific kinases involved in these pathways.
Caption: Proposed signaling pathway for this compound in cardiomyogenesis.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are based on established methods and can be adapted to specific experimental needs.
Protocol 1: Cardiomyogenic Differentiation of P19 Cells with this compound
This protocol describes the induction of cardiac differentiation in P19 embryonal carcinoma cells using this compound.
Materials:
-
P19 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (Dimethyl sulfoxide)
-
Bacteriological-grade Petri dishes
-
Tissue culture-treated plates/flasks
Procedure:
-
Cell Culture: Maintain P19 cells in Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Embryoid Body (EB) Formation:
-
Harvest logarithmically growing P19 cells and resuspend them in Alpha-MEM with 5% FBS to a concentration of 1 x 10^5 cells/mL.
-
Plate 10 mL of the cell suspension onto a 100 mm bacteriological-grade Petri dish.
-
Add this compound to a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate for 2 days to allow cell aggregation and EB formation.
-
-
Adherent Culture and Differentiation:
-
After 2 days, collect the EBs and transfer them to tissue culture-treated plates.
-
Replace the medium with Alpha-MEM containing 5% FBS and 1 µM this compound (or DMSO for control).
-
Continue the culture for an additional 5-8 days, changing the medium every 2 days.
-
-
Assessment of Differentiation:
-
Observe the cultures daily for the appearance of spontaneously beating areas, typically starting from day 7-10 of differentiation.
-
At the end of the differentiation period, cells can be harvested for analysis of cardiac marker expression (e.g., qRT-PCR, Western blotting, or Immunofluorescence).
-
Protocol 2: Nkx2.5 Promoter-Luciferase Reporter Assay
This protocol details the procedure for quantifying the effect of this compound on the activity of the Nkx2.5 promoter, a key regulator of cardiac development.
Materials:
-
P19 or C2C12 cells
-
Nkx2.5 promoter-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent
-
This compound
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed P19 or C2C12 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the Nkx2.5 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
This compound Treatment:
-
24 hours post-transfection, replace the medium with fresh culture medium containing 1 µM this compound or DMSO (vehicle control).
-
-
Cell Lysis and Luciferase Assay:
-
After 48-72 hours of treatment (or as optimized), wash the cells with PBS and lyse them using the lysis buffer provided with the Luciferase Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Calculate the fold change in Nkx2.5 promoter activity in this compound-treated cells relative to the vehicle-treated control cells.
-
Protocol 3: Immunofluorescence Staining for Cardiac Troponin T (cTnT)
This protocol describes the visualization of the cardiac-specific protein, cardiac Troponin T (cTnT), in differentiated cells.
Materials:
-
Differentiated cells on coverslips or in culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-cardiac Troponin T (cTnT)
-
Fluorochrome-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary anti-cTnT antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorochrome-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters. cTnT staining will reveal the characteristic striated pattern in differentiated cardiomyocytes.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of this compound.
Caption: Experimental workflow for this compound studies.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
Techniques for Assessing Vut-MK142 Efficacy: Application Notes and Protocols
Note on Vut-MK142: Initial searches for this compound identify it as a potent cardiomyogenic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1] Currently, there is no publicly available scientific literature linking this compound to PIM kinase inhibition or its efficacy in cancer models. The following application notes and protocols are provided for the assessment of PIM kinase inhibitors, a class of molecules under investigation for various malignancies, which may align with the user's underlying interest in oncological drug efficacy assessment.
Introduction to PIM Kinase Inhibitors
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating cell survival, proliferation, and apoptosis.[2] These kinases are often overexpressed in a variety of hematological malignancies and solid tumors, making them an attractive target for cancer therapy. PIM kinases are downstream effectors of several oncogenic signaling pathways, including the JAK/STAT pathway. They exert their oncogenic effects by phosphorylating a range of downstream targets, including the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and components of the mTOR signaling pathway like 4E-BP1. Inhibition of PIM kinases is expected to induce apoptosis and inhibit cell proliferation in cancer cells dependent on this signaling pathway.
PIM Kinase Signaling Pathway
The PIM kinases are constitutively active and their expression is primarily regulated at the transcriptional level by cytokines and growth factors through the JAK/STAT pathway. Once expressed, PIM kinases phosphorylate multiple downstream substrates to promote cell survival and proliferation.
Caption: PIM Kinase Signaling Pathway and Point of Inhibition.
In Vitro Efficacy Assessment
Data Presentation: In Vitro Activity of PIM Kinase Inhibitors
The following table summarizes sample inhibitory activities of various PIM kinase inhibitors against PIM kinases and cancer cell lines.
| Compound | PIM-1 (IC50/Ki, nM) | PIM-2 (IC50/Ki, nM) | Cell Line | Assay Type | Cellular IC50 (nM) | Reference |
| TP-3654 | <3 (Ki) | 14 (Ki) | UM-UC-3 | Proliferation | ~500 | [2] |
| Compound I | 0.4 (IC50) | 0.7 (IC50) | KMS-12-BM | p-BAD Inhibition | 56 | |
| Compound II | 0.1 (IC50) | 0.1 (IC50) | KMS-12-BM | p-BAD Inhibition | 16 | |
| PIM447 | Potent (unspecified) | Potent (unspecified) | AML Xenograft | In vivo efficacy | N/A | |
| 10f | 17 (IC50) | N/A | PC-3 | Cytotoxicity | 16 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a PIM kinase inhibitor.
Workflow for MTT Cell Viability Assay
Caption: Experimental Workflow for MTT Cell Viability Assay.
Materials:
-
Cancer cell line known to express PIM kinases (e.g., PC-3, KMS-12-BM)
-
PIM kinase inhibitor stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the PIM inhibitor in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Assay: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well. Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of PIM Signaling
This protocol is used to detect changes in the phosphorylation status of downstream targets of PIM kinase, providing evidence of target engagement and pathway inhibition.
Materials:
-
Cancer cells treated with PIM inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-BAD, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-PIM-1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of the PIM inhibitor or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-BAD) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imager. The membrane can be stripped and re-probed with antibodies for total protein and a loading control (e.g., Actin).
In Vivo Efficacy Assessment
Protocol 3: Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PIM kinase inhibitor in a mouse xenograft model.
Workflow for In Vivo Xenograft Study
Caption: Workflow for a Typical In Vivo Xenograft Efficacy Study.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line (e.g., RPMI-8226 multiple myeloma cells)
-
PIM kinase inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Monitor the mice until tumors reach a mean volume of approximately 100-200 mm³.
-
Randomization: Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, PIM inhibitor at different doses).
-
Drug Administration: Administer the PIM inhibitor and vehicle control according to the planned schedule (e.g., once daily by oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Study Termination: Continue the treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor tissue can be flash-frozen or fixed for pharmacodynamic analysis (e.g., Western blotting for p-BAD) to confirm target engagement in vivo.
Data Presentation: In Vivo Efficacy
The primary endpoint is typically tumor growth inhibition (%TGI). Data should be presented in tables summarizing final tumor volumes and weights, and graphically as a plot of mean tumor volume over time for each treatment group.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | % TGI |
| Vehicle Control | N/A | 1500 ± 150 | N/A |
| PIM Inhibitor | 50 mg/kg, QD | 750 ± 90 | 50% |
| PIM Inhibitor | 100 mg/kg, QD | 300 ± 50 | 80% |
This comprehensive set of protocols and application notes provides a robust framework for assessing the efficacy of PIM kinase inhibitors from in vitro characterization to in vivo validation.
References
Vut-MK142: A Comprehensive Guide for Researchers
Application Notes and Protocols for the Potent and Selective H3 Receptor Antagonist and Cardiomyogenic Agent
For researchers and professionals in drug development, Vut-MK142 presents a compelling molecule with dual activities. It is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R) and has been identified as a novel synthetic agent capable of inducing cardiomyocyte differentiation. This document provides detailed information on its procurement, key experimental protocols, and the signaling pathways it modulates, designed to facilitate its application in research settings.
Supplier and Purchasing Information
This compound is available from several reputable chemical suppliers catering to the research community. The compound is typically supplied as a crystalline solid with high purity.
| Supplier | Catalog Number | Available Quantities | Purity | Formulation |
| MedChemExpress | HY-101550 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | >98% | Crystalline solid |
| Cayman Chemical | 39095 | 5 mg, 10 mg, 25 mg | ≥98% | Crystalline solid |
| Selleckchem | S8687 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | ≥99% (HPLC) | Crystalline solid |
Storage and Handling:
Upon receipt, this compound should be stored at -20°C for long-term stability. For experimental use, it is recommended to prepare a stock solution in a suitable solvent such as DMSO. MedChemExpress suggests that a DMSO stock solution can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Biological Activity and Quantitative Data
This compound exhibits high affinity and selectivity for the histamine H3 receptor across different species. Its activity as a cardiomyogenic agent has also been quantified in cell-based assays.
| Parameter | Species | Value |
| Ki (H3 Receptor) | Human | 0.83 nM |
| Ki (H3 Receptor) | Rat | 1.4 nM |
| Ki (H3 Receptor) | Monkey | 0.44 nM |
| Nkx2.5 Luciferase Reporter Assay (P19 cells, 1 µM) | - | 3.1-fold increase |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, based on published research.
Protocol 1: In Vitro Cardiomyocyte Differentiation of P19 and C2C12 Cells
This protocol describes the induction of cardiomyocyte differentiation from embryonal carcinoma cells (P19) and myoblasts (C2C12) using this compound.
Materials:
-
P19 or C2C12 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Tissue culture plates
Procedure:
-
Cell Culture: Culture P19 or C2C12 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in tissue culture plates at a density appropriate for differentiation protocols.
-
Treatment: The day after seeding, replace the medium with fresh DMEM containing 10% FBS and this compound at a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 7 days, replacing the medium with fresh this compound-containing or control medium every 2 days.
-
Assessment of Differentiation: After 7 days, assess cardiomyocyte differentiation by analyzing the expression of cardiac-specific markers such as atrial natriuretic factor (ANF) and Nkx2.5 using methods like RT-PCR or immunofluorescence.
Protocol 2: Nkx2.5 Promoter Luciferase Reporter Assay
This assay is used to quantify the activation of the Nkx2.5 promoter, a key transcription factor in cardiac development, in response to this compound treatment.
Materials:
-
P19 cells
-
Nkx2.5 promoter-luciferase reporter construct
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect P19 cells with the Nkx2.5 promoter-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing 1 µM this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Nkx2.5 promoter-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Signaling Pathways and Mechanisms of Action
This compound's biological effects are mediated through at least two distinct signaling pathways.
Histamine H3 Receptor Antagonism
As an antagonist of the H3 receptor, this compound blocks the inhibitory effects of histamine on neurotransmitter release. The H3 receptor is a Gαi/o-coupled receptor, and its activation typically leads to a decrease in cAMP levels and modulation of ion channel activity. By blocking this receptor, this compound can increase the release of several neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine.
Caption: this compound blocks the inhibitory H3 receptor, leading to increased neurotransmitter release.
Cardiomyogenic Differentiation
The precise signaling pathway through which this compound induces cardiomyocyte differentiation is still under investigation. However, it is known to upregulate key cardiac transcription factors like Nkx2.5. This suggests an involvement of pathways that are critical for heart development. The workflow for investigating this effect is outlined below.
Caption: Experimental workflow for inducing cardiomyocyte differentiation with this compound.
Troubleshooting & Optimization
Vut-MK142 Differentiation Protocol: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vut-MK142 to induce cardiomyocyte differentiation.
Troubleshooting Guide
This guide addresses common issues that may arise during the differentiation of pre-cardiac mesoderm into cardiomyocytes using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of cardiac markers (e.g., ANF). | - Suboptimal this compound concentration.- Poor cell health or viability.- Incorrect timing of sample collection.- Insufficient differentiation period. | - Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line.- Ensure cells are healthy and proliferating well before initiating differentiation.- Optimize the time point for assaying marker expression, as temporal expression profiles can vary.- Extend the duration of this compound treatment; a 7-day treatment has been shown to be effective[1]. |
| Cells fail to differentiate or show expected morphological changes. | - Cell line is not responsive to this compound.- Critical confluency not reached before induction.- Degradation of this compound. | - Confirm that the cell line used is suitable for cardiomyogenic differentiation with this agent. This compound has shown effects on P19 and C2C12 cells[1][2].- Ensure the cell culture reaches the optimal confluency required for differentiation induction.- Aliquot and store this compound according to the manufacturer's instructions to maintain its activity. |
| Inconsistent results between experiments. | - Variability in cell passage number.- Inconsistent seeding density.- Variations in media and supplement quality. | - Use cells within a consistent and low passage number range.- Maintain a consistent cell seeding density across all experiments.- Use high-quality, fresh media and supplements. |
| Cell death or detachment during differentiation. | - this compound toxicity at the concentration used.- Nutrient depletion in the culture medium. | - Test a range of this compound concentrations to identify a non-toxic, effective dose.- Ensure regular media changes to replenish nutrients and remove waste products. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cardiomyogenic small molecule that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes[1]. It has been shown to up-regulate the expression of cardiac markers, such as Atrial Natriuretic Factor (ANF)[1].
Q2: Which cell lines are responsive to this compound?
A2: this compound has demonstrated promising cardiomyogenic effects on various cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts.
Q3: What is the recommended concentration and treatment duration for this compound?
A3: A concentration of 1 μM this compound with a 7-day treatment period has been shown to significantly increase a luciferase reporter signal in P19 cells. However, the optimal concentration and duration may vary depending on the cell line and experimental conditions.
Q4: What are the expected outcomes of successful differentiation with this compound?
A4: Successful differentiation is characterized by the up-regulation of cardiac-specific markers like ANF and the development of beating cardiomyocytes from cardiovascular progenitor cells.
Quantitative Data Summary
The following table summarizes the reported quantitative effect of this compound on P19 cells.
| Cell Line | Treatment | Duration | Fold Increase in Luciferase Signal (Mean ± SD) |
| P19 | 1 μM this compound | 7 days | 3.1 ± 0.3 |
Data from a study by Koley et al. (2013).
Experimental Protocols
General Protocol for Cardiomyocyte Differentiation using this compound
This protocol provides a general guideline for inducing cardiomyocyte differentiation. Optimization for specific cell lines and experimental setups is recommended.
-
Cell Seeding: Plate pre-cardiac mesoderm progenitor cells onto appropriate culture vessels at a density that will allow them to reach optimal confluency for differentiation induction.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentration (e.g., 1 μM).
-
Differentiation Induction: Once cells have reached the target confluency, replace the growth medium with differentiation medium containing this compound.
-
Culture Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Replace the differentiation medium every 2-3 days.
-
Monitoring Differentiation: Monitor the cells daily for morphological changes.
-
Analysis: After the desired differentiation period (e.g., 7 days), assess cardiomyocyte differentiation by analyzing the expression of cardiac-specific markers (e.g., ANF) via qPCR, immunofluorescence, or other relevant assays.
Visualizations
Caption: Hypothetical signaling pathway of this compound inducing cardiomyocyte differentiation.
Caption: General experimental workflow for this compound mediated cardiomyocyte differentiation.
References
Technical Support Center: Vut-MK142 Induced Differentiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Vut-MK142 to induce cardiomyogenic differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule known to be a potent cardiomyogenic agent. Its primary application is to promote the differentiation of pre-cardiac mesoderm and other suitable progenitor cell lines into cardiomyocytes. This is particularly useful for in vitro studies of heart development, drug screening, and developing cell-based therapies for cardiac repair.
Q2: Which cell lines are responsive to this compound-induced differentiation?
This compound has been shown to be effective in promoting cardiomyogenic differentiation in P19 embryonic carcinoma cells and C2C12 skeletal myoblasts. Its efficacy in other cell types, such as induced pluripotent stem cells (iPSCs) or embryonic stem cells (ESCs), may require optimization.
Q3: What is the recommended concentration of this compound?
The recommended concentration for inducing differentiation is typically 1 µM. However, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should cells be treated with this compound?
Treatment duration can vary depending on the cell line and differentiation protocol. A common starting point is a 7-day treatment period. Continuous monitoring for the expression of cardiac markers is recommended to determine the optimal treatment window.
Q5: What are the expected outcomes of successful this compound-induced differentiation?
Successful differentiation is characterized by the up-regulation of cardiac-specific markers such as Atrial Natriuretic Factor (ANF) and Nkx2.5.[1] In some cell types, the appearance of spontaneously beating cardiomyocytes is a key indicator of successful functional differentiation.
Troubleshooting Guide: Low Differentiation Efficiency
Low efficiency of this compound induced differentiation can be a significant challenge. This guide provides a structured approach to identifying and resolving common issues.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting low differentiation efficiency.
Caption: Troubleshooting workflow for low this compound differentiation efficiency.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| No or very low expression of early cardiac markers (e.g., Nkx2.5, GATA4) | This compound Inactivity: The compound may have degraded due to improper storage or handling. | - Ensure this compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions in the appropriate solvent (e.g., DMSO). - Confirm the final concentration in the culture medium is correct. |
| Suboptimal Cell State: The starting cell population may not be in an optimal state for differentiation. | - For stem cells, confirm pluripotency and a low percentage of spontaneously differentiated cells before starting the experiment. - Ensure cells are healthy, with normal morphology and proliferation rates. - Use cells at a low passage number, as differentiation potential can decrease with extensive passaging. | |
| Incorrect Cell Density: The cell confluency at the time of induction can significantly impact differentiation efficiency. | - Optimize the seeding density to achieve the recommended confluency (often 70-80%) at the start of this compound treatment. Both sparse and overly confluent cultures can differentiate poorly. | |
| Cells differentiate, but not into a cardiac lineage | Inappropriate Basal Media or Supplements: The media composition may favor the differentiation into other lineages. | - Use the recommended basal medium for cardiomyogenic differentiation (e.g., DMEM). - The quality and lot of serum (if used) can greatly influence outcomes. Test different lots or consider using serum-free, defined media formulations. |
| Imbalanced Signaling Pathways: Endogenous signaling pathways may be interfering with cardiomyogenic commitment. | - The temporal modulation of signaling pathways like Wnt is crucial for cardiomyocyte differentiation. Activation of Wnt signaling can promote mesoderm differentiation, but its subsequent inhibition is often necessary for cardiomyocyte specification.[2][3] Consider using small molecule modulators of these pathways in conjunction with this compound. | |
| Initial differentiation occurs, but cells fail to mature or start beating | Suboptimal Culture Conditions Post-Induction: The culture environment may not support cardiomyocyte maturation. | - Ensure regular media changes with fresh differentiation medium to replenish nutrients and remove waste products. - Monitor and maintain the pH of the culture medium, as acidic conditions can be detrimental. |
| Lack of Essential Factors for Maturation: The differentiation medium may be missing key components for later-stage development. | - Some protocols recommend switching to a maturation medium after the initial induction phase. This medium may contain different supplements to support cardiomyocyte survival and function. | |
| High levels of cell death during differentiation | Toxicity of this compound or Solvent: The concentration of this compound or the solvent (e.g., DMSO) may be too high for the specific cell line. | - Perform a toxicity assay to determine the maximum non-toxic concentration of this compound and the solvent. - If toxicity is observed, consider reducing the concentration or the duration of treatment. |
| Nutrient Depletion or Waste Accumulation: Rapidly proliferating or differentiating cells can quickly deplete nutrients and produce toxic byproducts. | - Increase the frequency of media changes. - Ensure the volume of media is adequate for the culture vessel size and cell density. |
Experimental Protocols
General Protocol for this compound Induced Differentiation of P19 Cells
This protocol is a general guideline based on established methods for P19 cell differentiation.
-
Cell Seeding: Plate P19 cells at a density that will result in the formation of aggregates in suspension culture. Typically, cells are cultured in non-adherent petri dishes.
-
Induction of Differentiation: On day 0, add this compound to the culture medium to a final concentration of 1 µM.
-
Aggregate Formation: Culture the cells in suspension for 2-4 days to allow the formation of embryoid bodies (EBs).
-
Plating of EBs: On day 4, transfer the EBs to gelatin-coated tissue culture plates to allow for attachment and outgrowth.
-
Maturation: Continue to culture the attached EBs in differentiation medium, with regular media changes every 2 days.
-
Assessment of Differentiation: Monitor the cultures for the appearance of spontaneously beating areas, typically between days 8 and 14. Analyze the expression of cardiac markers (e.g., ANF, Nkx2.5, cardiac troponin T) by qRT-PCR, immunofluorescence, or Western blotting at various time points.
General Protocol for this compound Induced Differentiation of C2C12 Cells
This protocol is a general guideline for inducing cardiomyogenic differentiation in C2C12 myoblasts.
-
Cell Seeding: Plate C2C12 cells on standard tissue culture plates and grow them to near confluency in growth medium (e.g., DMEM with 10% FBS).
-
Induction of Differentiation: To initiate differentiation, switch the confluent culture to a differentiation medium (e.g., DMEM with 2% horse serum). Add this compound to a final concentration of 1 µM.
-
Differentiation and Maturation: Culture the cells in the differentiation medium containing this compound for up to 7 days. Change the medium every 24-48 hours.
-
Assessment of Differentiation: Monitor the cells for morphological changes, such as the formation of myotubes. Assess the expression of cardiac markers at different time points using methods like qRT-PCR or immunofluorescence.
Signaling Pathways in Cardiomyocyte Differentiation
The differentiation of cardiomyocytes is a complex process regulated by the interplay of multiple signaling pathways. Understanding these pathways can aid in troubleshooting and optimizing differentiation protocols.
Key Signaling Pathways
Caption: Key signaling pathways in cardiomyocyte differentiation.
Temporal Regulation of Wnt Signaling
The Wnt signaling pathway has a biphasic role in cardiomyocyte differentiation.[2][3] Early activation is required for mesoderm induction, while subsequent inhibition is necessary for cardiac specification.
Caption: Biphasic role of Wnt signaling in cardiomyogenesis.
References
- 1. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vut-MK142 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxicity and effects on cell viability of the cardiomyogenic agent, Vut-MK142. While this compound is known to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes, it is crucial to assess its cytotoxic profile in various cell lines and experimental conditions.[1][2][3] This guide offers practical advice for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a cell viability assay and a cytotoxicity assay?
A cell viability assay measures the proportion of healthy, metabolically active cells in a population, often by assessing parameters like ATP content or enzymatic activity.[4] In contrast, a cytotoxicity assay quantifies the extent of cell death by measuring markers of compromised membrane integrity, such as the release of lactate (B86563) dehydrogenase (LDH).[5] For a comprehensive understanding of a compound's effects, it is often recommended to use both types of assays.
Q2: At what concentrations should I test this compound for potential cytotoxicity?
Since this compound has been shown to be effective for cardiomyogenic differentiation at a concentration of 1 µM, it is advisable to test a wide range of concentrations around this value. A typical dose-response experiment might include concentrations ranging from nanomolar to micromolar levels (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM) to identify a potential therapeutic window and any concentration-dependent cytotoxic effects.
Q3: Can the solvent used to dissolve this compound affect the assay results?
Yes, the vehicle used to dissolve this compound, such as dimethyl sulfoxide (B87167) (DMSO), can have its own cytotoxic effects, especially at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as that used for the highest concentration of this compound. This allows you to distinguish the effects of the compound from those of the solvent.
Q4: How long should I expose the cells to this compound?
The incubation time will depend on the cell type and the specific research question. For acute cytotoxicity, a 24-hour exposure is common. However, since this compound is a differentiation agent, longer exposure times (e.g., 48 hours, 72 hours, or even several days) may be necessary to observe effects on cell viability and proliferation.
Troubleshooting Guides
MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Phenol (B47542) red in the culture medium can interfere with absorbance readings.- The test compound may directly reduce MTT. | - Use sterile techniques and fresh reagents.- Use phenol red-free medium during the MTT incubation step.- Run a control with the compound in cell-free media to check for direct MTT reduction. |
| Low absorbance readings/weak signal | - Insufficient number of viable cells.- Low metabolic activity of the cells.- Incomplete solubilization of formazan (B1609692) crystals. | - Optimize the initial cell seeding density.- Increase the incubation time with the MTT reagent.- Ensure complete dissolution of formazan crystals by using an appropriate solubilization buffer and adequate mixing. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate, where wells on the perimeter are prone to evaporation. | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
LDH Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase (LDH) from damaged cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background LDH in media | - Serum in the culture medium contains LDH.- Cells were handled too vigorously during plating. | - Use a low-serum or serum-free medium for the assay.- Handle cells gently during seeding and media changes. |
| High spontaneous LDH release in control wells | - Cells are unhealthy or dying due to suboptimal culture conditions.- High cell density leading to nutrient depletion and cell death. | - Ensure cells are healthy and in the logarithmic growth phase.- Optimize cell seeding density to avoid overgrowth. |
| Low signal (low LDH release) with positive control | - The positive control (lysis buffer) is not effective.- Insufficient number of cells to release detectable levels of LDH. | - Check the concentration and incubation time of the lysis buffer.- Increase the cell seeding density. |
ATP-Based Luminescent Viability Assay
These assays measure ATP as an indicator of metabolically active, viable cells.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low luminescent signal | - Low number of viable cells.- Incomplete cell lysis, preventing ATP release.- Reagent has lost activity due to improper storage or handling. | - Increase the initial cell seeding density.- Ensure thorough mixing after adding the lysis/detection reagent.- Store reagents as recommended by the manufacturer and avoid repeated freeze-thaw cycles. |
| High background signal | - Contamination of reagents or plates.- The opaque plate is not completely blocking light. | - Use fresh, sterile reagents and plates.- Use high-quality, opaque-walled plates designed for luminescence assays. |
| Signal instability | - Temperature fluctuations across the plate.- Delay between reagent addition and reading. | - Equilibrate the plate to room temperature before adding the reagent and before reading.- Read the luminescence within the recommended time window after reagent addition. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After the incubation period, centrifuge the plate if using suspension cells. Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution to each well. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
ATP-Based Luminescent Viability Assay (e.g., CellTiter-Glo®) Protocol
-
Cell Plating and Treatment: Plate and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of the luminescent assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Presentation
Table 1: Example Data Layout for a Dose-Response Cytotoxicity Study
| This compound Concentration (µM) | Mean Absorbance/Luminescence (± SD) | % Cell Viability | % Cytotoxicity |
| 0 (Untreated Control) | 1.25 ± 0.08 | 100% | 0% |
| 0 (Vehicle Control) | 1.23 ± 0.09 | 98.4% | 1.6% |
| 0.1 | 1.20 ± 0.11 | 96.0% | 4.0% |
| 1 | 1.15 ± 0.07 | 92.0% | 8.0% |
| 10 | 0.85 ± 0.06 | 68.0% | 32.0% |
| 100 | 0.30 ± 0.04 | 24.0% | 76.0% |
| Positive Control (Lysis Buffer) | 0.10 ± 0.02 | 8.0% | 92.0% |
Table 2: Comparison of Different Cytotoxicity/Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase. | Inexpensive, widely used. | Can be affected by compounds that alter metabolic activity without affecting viability. |
| LDH | Measures membrane integrity by quantifying LDH release. | Directly measures cell death, simple protocol. | Serum in media can cause high background. |
| ATP-Based | Measures ATP levels as an indicator of viable cells. | Highly sensitive, fast, suitable for HTS. | Reagents can be more expensive. |
Mandatory Visualization
Caption: A generalized experimental workflow for cytotoxicity and cell viability assays.
Caption: A simplified signaling pathway illustrating the potential effects of this compound.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
Technical Support Center: Optimizing Vut-MK142 Dosage for Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Vut-MK142 for various cell lines. This compound is a novel small molecule known to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3] This guide includes frequently asked questions, detailed troubleshooting protocols, and experimental methodologies to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is still under investigation. However, it is known to be a potent cardiomyogenic agent that induces the expression of key cardiac markers such as Atrial Natriuretic Factor (ANF) and the transcription factor Nkx2.5 in cell lines like P19 and C2C12.[1] Cardiomyocyte differentiation is a complex process regulated by several key signaling pathways, including Bone Morphogenetic Protein (BMP), Notch, and Wnt.[4] It is hypothesized that this compound interacts with one or more of these pathways to exert its effects.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a novel small molecule like this compound, it is advisable to start with a broad concentration range to determine its effect on your specific cell line. A common starting point for in vitro screening is in the low micromolar (µM) range. A preliminary experiment using a wide range of concentrations, for example, from 0.1 µM to 100 µM using serial dilutions (e.g., 10-fold or half-log dilutions), is recommended to identify an effective concentration range. For reference, a concentration of 1 µM has been used to treat P19 and C2C12 cells for 7 days.
Q3: How do I determine the optimal dosage of this compound for my specific cell line?
A3: The optimal dosage should be determined empirically for each cell line through a dose-response experiment. This involves treating the cells with a range of this compound concentrations and assessing cell viability and the desired biological effect (e.g., expression of cardiac markers). The goal is to find the concentration that provides the maximal desired effect with minimal cytotoxicity. A common method for this is to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) using a cytotoxicity assay like the MTT assay.
Q4: What are the appropriate controls for a this compound experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell growth and behavior.
-
Positive Control (if available): A known cardiomyogenic compound can be used to validate the experimental setup and cell response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed at all tested concentrations. | Inhibitor concentration is too high: The chosen concentration range may be toxic to the cell line. | Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). |
| Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control to assess its toxicity. | |
| Prolonged exposure: The incubation time with this compound may be too long. | Reduce the incubation time and perform a time-course experiment to find the optimal duration. | |
| Inconsistent or non-reproducible results. | Inhibitor instability: this compound may be degrading in the culture medium. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid storing the compound in media for extended periods. |
| Variable cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variability. | Ensure accurate and consistent cell seeding in all wells. Use a hemocytometer or an automated cell counter. | |
| Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | To minimize edge effects, do not use the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium. | |
| No observable effect of this compound on the cells. | Suboptimal concentration: The concentrations tested may be too low to elicit a response. | Test a higher range of concentrations. |
| Cell line insensitivity: The specific cell line may not be responsive to this compound. | Consider using a different cell line known to be responsive, such as P19 or C2C12, as a positive control. | |
| Incorrect timing of treatment: The timing of this compound addition may not align with the appropriate stage of cell differentiation. | Optimize the timing of treatment based on the specific differentiation protocol for your cell line. |
Experimental Protocols
Cell Line Culture Conditions
| Cell Line | Growth Medium | Subculturing | Differentiation Induction |
| P19 | Alpha MEM + 2mM Glutamine + 1% Non-Essential Amino Acids (NEAA) + 2.5% Fetal Bovine Serum (FBS) + 7.5% Calf Serum (CS). | Split sub-confluent cultures (70-80%) 1:3 to 1:6. | Aggregates of P19 cells differentiate into cardiac and skeletal muscle in the presence of Dimethyl Sulfoxide (B87167) (DMSO). |
| C2C12 | DMEM + 10% FBS + 1% Penicillin/Streptomycin. | Split semi-confluent cultures (50-70%) 1:3 to 1:4. Do not allow cells to reach confluence as myotube formation may occur. | Myogenic differentiation is initiated upon reaching confluence by switching to a low-serum medium (e.g., DMEM with 2% horse serum). |
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
Materials:
-
Adherent cells in the logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of this compound in complete medium to achieve a range of concentrations. A 2-fold or 3-fold dilution series is common.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
Plot the % Viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathways in Cardiomyocyte Differentiation
The differentiation of cardiomyocytes is a complex process regulated by the interplay of several key signaling pathways. This compound is thought to influence one or more of these pathways to promote cardiomyogenesis. The diagram below illustrates a simplified overview of the BMP, Notch, and Wnt signaling pathways and their roles in this process.
Caption: Key signaling pathways in cardiomyocyte differentiation.
Experimental Workflow for this compound Dosage Optimization
The following diagram outlines the general workflow for determining the optimal dosage of this compound for a given cell line.
Caption: Workflow for this compound dosage optimization.
References
batch-to-batch variability of Vut-MK142
Welcome to the technical support center for Vut-MK142. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound, ensuring consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the IC50 value of this compound between two recently purchased lots. What could be the cause?
A1: Batch-to-batch variation in the potency of small molecule inhibitors like this compound can stem from several factors. The most common causes include differences in purity, the presence of residual solvents or intermediates from synthesis, and variations in crystalline form (polymorphism). Even minor impurities can have a significant impact on biological activity.[1][2] We recommend performing in-house quality control checks on each new batch to verify its identity and purity.
Q2: Our recent batch of this compound appears to have lower solubility in our standard buffer compared to previous batches. Why would this happen?
A2: Changes in solubility can be attributed to batch-specific characteristics such as crystalline structure, particle size, or the presence of minor impurities that affect the compound's physical properties.[3] We advise preparing fresh stock solutions and verifying solubility before initiating experiments. If solubility issues persist, consider minor adjustments to your dissolution protocol, such as gentle warming or sonication.
Q3: Could the observed variability in our cell-based assay results be due to factors other than the this compound batch?
A3: Absolutely. While batch-to-batch variability of the compound is a potential cause, inconsistent results can also arise from experimental variables.[4][5] These include inconsistencies in cell seeding density, passage number, incubation times, and the stability of this compound in your specific assay medium over the course of the experiment. It is crucial to maintain consistent experimental conditions to minimize variability.
Q4: What are the recommended storage conditions for this compound to ensure its stability and minimize batch-related issues?
A4: To ensure the long-term stability of this compound, it should be stored as a solid at -20°C, protected from light and moisture. For stock solutions, it is advisable to prepare aliquots in an appropriate solvent (e.g., DMSO) and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) Between Batches
If you observe a significant shift in the IC50 value of this compound between different batches, follow this troubleshooting workflow to identify the root cause.
References
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
common issues with Vut-MK142 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when working with the cardiomyogenic small molecule, Vut-MK142.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not widely published, the general recommendation for novel small molecules of similar characteristics is to use dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. For aqueous buffers, solubility is expected to be low.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution at a concentration of 1 to 10 mM in DMSO. The solution should be vortexed thoroughly to ensure the compound is fully dissolved. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can indicate that the solubility limit has been exceeded in the chosen solvent or that the compound has poor stability under the storage conditions. Please refer to the troubleshooting guide below for a step-by-step approach to address this issue.
Q4: At what concentration should I use this compound in my cell culture experiments?
A4: Published research has demonstrated the use of this compound at a concentration of 1 µM for inducing cardiomyogenic differentiation in cell lines such as P19 and C2C12. However, the optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: Precipitation in Stock Solution
If you observe precipitation in your DMSO stock solution, follow these steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.
-
Vortexing/Sonication: Vortex the solution vigorously or sonicate for a few minutes to aid dissolution.
-
Dilution: If precipitation persists, consider diluting the stock solution to a lower concentration.
Issue 2: Precipitation in Cell Culture Medium
Precipitation upon dilution of the DMSO stock solution into aqueous cell culture medium is a common issue.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity. However, a slightly higher but non-toxic concentration may be necessary to maintain solubility.
-
Pre-warm Medium: Add the this compound stock solution to pre-warmed cell culture medium and mix immediately and thoroughly.
-
Use of Pluronic F-68: Consider the addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to the cell culture medium to enhance the solubility of hydrophobic compounds.
Data Presentation
Table 1: General Solvents for Small Molecule Stock Solutions
| Solvent | Properties | Recommended for |
| DMSO | High solubilizing power for many organic molecules. Miscible with water. | Primary choice for preparing high-concentration stock solutions. |
| Ethanol | Good solvent for many organic compounds. Less toxic than DMSO for some cell types. | Alternative to DMSO, particularly if DMSO is not suitable for the experimental system. |
| PBS | Aqueous buffer. | Generally not suitable for dissolving hydrophobic small molecules like this compound for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound would be required for this calculation).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve: Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilute: Add the appropriate volume of the 10 mM stock solution to the pre-warmed medium to achieve a final concentration of 1 µM. For example, add 1 µL of 10 mM stock solution to 10 mL of medium.
-
Mix Thoroughly: Immediately mix the solution by gentle inversion or pipetting to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.
-
Apply to Cells: Use the freshly prepared working solution to treat your cells.
Visualizations
Caption: this compound Experimental Workflow.
Caption: this compound Solubility Troubleshooting.
improving cardiomyocyte yield with Vut-MK142
Welcome to the technical support center for Vut-MK142, a potent cardiomyogenic small molecule designed to enhance the differentiation of pre-cardiac mesoderm into cardiomyocytes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the mechanism of action of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cardiomyocyte differentiation experiments using this compound.
| Problem | Potential Cause | Recommended Action |
| Low Cardiomyocyte Yield or No Beating Cells | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce differentiation or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and differentiation protocol. Based on existing research, a concentration of 1 μM has been shown to be effective. |
| Incorrect Timing of this compound Application: this compound is most effective during the early stages of cardiomyogenesis, specifically promoting the commitment of mesodermal precursors.[1] | Add this compound to the culture medium between days 0 and 5 of differentiation to target the pre-cardiac mesoderm stage.[1] Application after day 5 may not significantly influence the initial commitment of cardiomyocytes.[1] | |
| Poor Quality of Starting Stem Cell Population: The initial pluripotent stem cell culture may have a high degree of spontaneous differentiation or suboptimal pluripotency. | Ensure the starting stem cell population is of high quality, with uniform morphology and expression of pluripotency markers. | |
| High Cell Death or Cytotoxicity | This compound Toxicity: Although generally effective at 1 μM, higher concentrations of this compound or prolonged exposure could be toxic to some cell lines. | Titrate the concentration of this compound to find the optimal balance between differentiation efficiency and cell viability. Consider reducing the exposure time. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration in the final culture medium. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to your cells. | |
| Inconsistent Differentiation Efficiency Between Experiments | Variability in Initial Cell Seeding Density: The confluency of the initial cell culture can significantly impact differentiation efficiency. | Standardize the cell seeding density to achieve a consistent level of confluency at the start of differentiation. |
| Batch-to-Batch Variation of this compound: There may be slight differences in the purity or activity of this compound between different synthesis batches. | If possible, use this compound from the same batch for a series of related experiments. | |
| This compound Fails to Enhance Cardiomyogenesis in a Specific Cell Line | Cell Line-Specific Differences: Some cell lines may lack the necessary intrinsic cardiogenic factors to respond to this compound.[1] | This compound is not a standalone inducer of cardiomyogenesis but rather an enhancer. It may not be effective in cell lines that are not already primed for cardiac differentiation.[1] Test the responsiveness of your cell line to established cardiac differentiation protocols before adding this compound. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a cardiomyogenic small molecule that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes. It appears to act on very early events in cardiomyogenesis, potentially influencing the commitment of mesodermal precursors to a cardiac fate, prior to the expression of the key cardiac transcription factor Nkx2.5.
2. What is the recommended concentration of this compound to use?
A concentration of 1 μM this compound has been shown to be effective in promoting cardiomyocyte differentiation in cardiovascular progenitor cells. However, the optimal concentration may vary depending on the cell line and specific protocol, so a dose-response curve is recommended.
3. When should I add this compound to my culture?
For optimal results, this compound should be added during the early stages of differentiation, specifically between days 0 and 5, to target the commitment of pre-cardiac mesoderm.
4. What is the recommended solvent for this compound?
The synthesis protocols for this compound utilize solvents such as n-Butanol and N-Methyl-2-pyrrolidone (NMP). For cell culture applications, it is typically dissolved in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted to the final concentration in the culture medium.
5. Can this compound be used with any stem cell line?
This compound has been shown to be effective in promoting cardiomyocyte differentiation from cardiovascular progenitor cells. However, its efficacy may be cell-line dependent. It is less likely to be effective in cell lines that lack the intrinsic potential to differentiate into cardiomyocytes.
6. What cardiac markers are upregulated by this compound treatment?
Treatment with this compound has been shown to upregulate the expression of cardiac markers such as Atrial Natriuretic Factor (ANF) and Nkx2.5.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cardiomyocyte differentiation as reported in the literature.
Table 1: Effect of this compound on Cardiac Marker Expression
| Cell Line | Marker | Fold Increase (vs. Control) |
| P19 Embryonic Carcinoma Cells | ANF | Strong up-regulation |
| C2C12 Skeletal Myoblasts | ANF | Strong up-regulation |
| C2C12 Skeletal Myoblasts | Nkx2.5 | 2.2 ± 0.2 |
Data extracted from a study by Willems et al.
Table 2: Effect of this compound on the Formation of Beating Cardiomyocytes from Cardiovascular Progenitor Cells (CVPCs)
| Treatment Condition | Outcome | Result |
| This compound (1 μM, days 0-5) | % of Cardiac Bodies (CBs) with beating cardiomyocytes | Two-fold increase |
| This compound (1 μM, days 0-5) | Onset of beating | One day earlier |
| This compound (1 μM, days 5-7) | Effect on early cardiomyogenesis (days 11-13) | No influence |
| This compound (1 μM, days 5-7) | Effect on later cardiomyogenesis | Increased number of cardiomyocytes |
| Vut-MK431 (negative control) | % of CBs with beating cardiomyocytes | No influence |
Data extracted from a study by Willems et al.
Experimental Protocols
Protocol 1: Differentiation of Cardiovascular Progenitor Cells (CVPCs) into Cardiomyocytes
This protocol is based on the methodology described in the primary research article on this compound.
-
Cell Culture: Culture murine cardiovascular progenitor cells (CVPCs) under standard conditions.
-
Formation of Cardiac Bodies (CBs): Aggregate CVPCs to form cardiac bodies.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On day 0 of differentiation (after aggregation), add this compound to the culture medium to a final concentration of 1 μM.
-
Maintain the treatment for the first 5 days of differentiation.
-
-
Monitoring Cardiomyogenesis:
-
From day 11 onwards, monitor the cardiac bodies for the appearance of beating cardiomyocytes.
-
Quantify the percentage of CBs with beating areas and the number of cardiomyocyte clusters per CB over a 20-day period.
-
-
Analysis of Gene Expression:
-
At desired time points, harvest cells for RNA extraction.
-
Perform semi-quantitative RT-PCR to analyze the expression of early mesodermal and myocardial transcription factor genes (e.g., Brachyury, Nkx2.5).
-
Signaling Pathways and Workflows
Proposed Role of this compound in Cardiomyogenesis
The precise molecular target of this compound is still under investigation. However, experimental evidence suggests that it acts at a very early stage of cardiac differentiation, promoting the commitment of pre-cardiac mesoderm to the cardiomyocyte lineage.
Caption: Proposed action of this compound on pre-cardiac mesoderm commitment.
Experimental Workflow for this compound Application
Caption: Experimental workflow for using this compound in cardiomyocyte differentiation.
References
Vut-MK142 degradation and storage conditions
Welcome to the technical support center for Vut-MK142. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving this potent cardiomyogenic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic small molecule that acts as a potent cardiomyogenic agent. Its primary application is in stem cell research to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2][3][4] This can be instrumental for studies focused on cardiac repair and regenerative medicine.
Q2: How should I store this compound powder?
A2: this compound as a powder should be stored at -20°C for long-term stability.[5]
Q3: What is the recommended solvent for reconstituting this compound?
A3: The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).
Q4: How do I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound powder. Ensure the powder is fully dissolved by vortexing.
Q5: How should I store the this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q6: What is the recommended working concentration of this compound for cardiomyocyte differentiation?
A6: The effective concentration of this compound for inducing cardiomyocyte differentiation in P19 cells has been reported to be 1 µM. However, the optimal concentration may vary depending on the cell type and experimental conditions, so it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Storage and Stability
Proper storage of this compound is crucial to maintain its bioactivity and ensure experimental reproducibility. The following tables summarize the recommended storage conditions for both the solid compound and its stock solutions.
Table 1: this compound Powder Storage Conditions
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Storage Duration | Refer to the expiration date on the product vial. |
| Container | Keep in the original, tightly sealed vial. |
| Environment | Store in a dry, dark place. |
Table 2: this compound Stock Solution Storage Conditions
| Parameter | Recommendation |
| Solvent | DMSO |
| Storage Temperature | -80°C (long-term) or -20°C (short-term) |
| Storage Duration | Up to 6 months at -80°C; Up to 1 month at -20°C |
| Container | Tightly sealed, light-protected, single-use aliquots. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound in the vial and its molecular weight.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: General Workflow for Cardiomyocyte Differentiation
The following diagram illustrates a general workflow for inducing cardiomyocyte differentiation using this compound.
Caption: General experimental workflow for this compound-induced cardiomyocyte differentiation.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Problem 1: Low Differentiation Efficiency
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Degraded this compound | Ensure proper storage of the this compound powder and stock solutions. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the stock solution. |
| Cell Line Variability | Different stem cell lines can have varying differentiation potentials. Ensure your cell line is properly characterized and suitable for cardiac differentiation. |
| Incorrect Timing of Treatment | The timing of this compound application during the differentiation protocol is critical. Optimize the treatment window based on your specific protocol and cell type. |
| Inappropriate Culture Conditions | Ensure that the basal medium, supplements, and culture density are optimal for cardiomyocyte differentiation. |
Problem 2: Cell Toxicity or Death
| Possible Cause | Suggested Solution |
| High this compound Concentration | The concentration of this compound may be too high for your specific cell type. Reduce the concentration and perform a toxicity assay. |
| High DMSO Concentration | The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent toxicity. Calculate the final DMSO concentration after adding the this compound working solution. |
| Contamination | Check for microbial contamination in your cell cultures. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Suggested Solution |
| Inconsistent this compound Activity | Prepare fresh aliquots of this compound stock solution and use a consistent freeze-thaw protocol. |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and culture conditions. |
| Pipetting Errors | Ensure accurate and consistent pipetting when preparing working solutions and treating cells. |
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues.
Caption: A troubleshooting decision tree for experiments involving this compound.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 4. 1313491-22-3 | this compound| VUT MK142; VUTMK142|BioChemPartner [biochempartner.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Vut-MK142-Mediated Cardiomyocyte Differentiation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vut-MK142 to induce cardiomyocyte differentiation. Our aim is to help you overcome common challenges and achieve robust and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a potent, synthetic small molecule designed to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2] It is utilized in stem cell research to generate cardiomyocytes for studies in cardiac repair, disease modeling, and drug development.[1][2]
Q2: What cell types are suitable for this compound treatment?
A2: this compound has been shown to be effective in promoting cardiomyogenic differentiation in various cell types, including P19 embryonic carcinoma cells, C2C12 skeletal myoblasts, and cardiovascular progenitor cells (CVPCs).[1] It is intended for use in lineage-committed progenitor cells to induce cardiac functional properties.
Q3: What is the recommended working concentration and treatment duration for this compound?
A3: Based on initial characterization studies, a concentration of 1 µM this compound applied for a 7-day treatment period has been shown to be effective in P19 cells. However, optimal concentration and duration may vary depending on the specific cell line and experimental conditions, and empirical optimization is recommended.
Q4: How can I confirm successful cardiomyocyte differentiation after this compound treatment?
A4: Successful differentiation can be confirmed by observing several key indicators:
-
Morphological Changes: Differentiated cells may exhibit cardiomyocyte-like morphology.
-
Beating Clusters: The appearance of spontaneously beating cell clusters is a strong indicator of functional cardiomyocytes. This can be observed as early as day 8 of differentiation.
-
Marker Gene Expression: Upregulation of cardiac-specific markers such as atrial natriuretic factor (ANF) and Nkx2.5 can be quantified using methods like RT-PCR or reporter assays.
-
Protein Expression: Immunocytochemistry or flow cytometry for cardiomyocyte-specific proteins like cardiac troponin T (cTNT) can provide quantitative data on differentiation efficiency.
Troubleshooting Guide: Overcoming Low Differentiation Efficiency
Low efficiency or failure to differentiate, often termed "resistance" in this context, is a common challenge in directed differentiation protocols. Below are common issues and recommended actions to troubleshoot your this compound experiments.
| Problem Observed | Potential Causes | Recommended Actions |
| Low to no expression of cardiac markers (e.g., ANF, Nkx2.5, cTNT) post-treatment. | 1. Suboptimal this compound Concentration: The effective concentration may be cell-line dependent. 2. Poor Quality of Starting Cells: The initial cell population may be unhealthy, spontaneously differentiated, or at a high passage number. 3. Incorrect Cell Density: Seeding density is crucial for efficient differentiation. | 1. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal this compound concentration for your specific cell line. 2. Ensure starting pluripotent stem cells are of high quality, with uniform morphology and expression of pluripotency markers (e.g., OCT3/4, TRA-1-60). Use cells from a lower passage number. 3. Optimize the initial seeding density. For hPSCs, a confluent monolayer (>95%) is often critical before starting differentiation. |
| No spontaneously beating cardiomyocytes observed. | 1. Low Differentiation Efficiency: The percentage of successfully differentiated cardiomyocytes may be too low to form a functional syncytium. 2. Suboptimal Culture Conditions: Issues with media pH, temperature, or reagent quality can impair differentiation. 3. Visual Misinterpretation: Small or weakly beating areas can be difficult to detect by eye. | 1. Quantify differentiation efficiency using flow cytometry for cTNT. If efficiency is low, refer to the troubleshooting steps for low marker expression. 2. Use fresh, pre-warmed media for all media changes. Ensure consistent incubator conditions. Test different lots of critical reagents like basal media and supplements. 3. Use a microelectrode array (MEA) to detect contractile activity more sensitively. |
| High levels of cell death during or after this compound treatment. | 1. This compound Toxicity: The concentration of this compound may be too high for the specific cell type. 2. Nutrient Depletion/Metabolic Stress: Differentiation is an energy-intensive process requiring specific metabolic support. 3. Poor Cell Attachment: Inadequate matrix coating can lead to anoikis. | 1. Test a lower range of this compound concentrations. 2. Ensure you are using the appropriate maintenance medium for cardiomyocyte maturation post-differentiation induction. 3. Optimize the coating substrate (e.g., Matrigel, Geltrex, specific laminins) and coating procedure. |
| Inconsistent results between experiments. | 1. Variability in Initial Cell State: Differences in confluency, passage number, or quality of the starting cells. 2. Reagent Instability: this compound stock solution may have degraded. Variations in media or supplement lots. 3. Inconsistent Timing: Precise timing of media changes and this compound addition is often critical. | 1. Standardize your cell culture practices. Seed cells at a consistent density and always start differentiation at the same level of confluency. 2. Prepare fresh this compound stock solutions regularly and store them appropriately. Aliquot to avoid repeated freeze-thaw cycles. Consider lot-testing of critical reagents. 3. Adhere strictly to the established protocol timings for all steps. |
Experimental Protocols & Data Presentation
Protocol: this compound Induced Differentiation of Cardiovascular Progenitor Cells (CVPCs)
This protocol is a generalized procedure based on the principles outlined in the foundational this compound study.
-
Cell Seeding: Plate CVPCs on an appropriate extracellular matrix-coated surface at a pre-optimized density to achieve near-confluency before treatment.
-
This compound Treatment:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in pre-warmed differentiation medium to a final working concentration of 1 µM.
-
Replace the existing medium with the this compound-containing medium.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 7 days). Replace the medium with fresh this compound-containing medium every 2-3 days.
-
Post-Treatment Maturation: After the treatment period, switch to a cardiomyocyte maintenance medium to support further maturation and functional development.
-
Assessment of Differentiation:
-
From Day 8 onwards, monitor daily for the appearance of beating clusters.
-
At the end of the experiment, harvest cells for analysis of cardiac marker expression via RT-PCR or flow cytometry.
-
Data Presentation: Quantifying Differentiation Efficiency
To systematically evaluate the efficacy of this compound and troubleshoot your experiments, we recommend tabulating your quantitative data as follows:
Table 1: Effect of this compound Concentration on Cardiac Marker Expression
| This compound Conc. (µM) | Nkx2.5 Fold Change (vs. DMSO) | ANF Fold Change (vs. DMSO) | % cTNT+ Cells (Flow Cytometry) |
| 0 (DMSO Control) | 1.0 | 1.0 | |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 | |||
| 5.0 |
Table 2: Troubleshooting Experimental Variables
| Experiment ID | Cell Passage # | Seeding Density (cells/cm²) | This compound Lot # | Differentiation Outcome (% cTNT+) |
| EXP-001 | P15 | 100,000 | A1 | |
| EXP-002 | P25 | 100,000 | A1 | |
| EXP-003 | P15 | 200,000 | A1 | |
| EXP-004 | P15 | 100,000 | B2 |
Visual Guides: Workflows and Pathways
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving low cardiomyocyte differentiation efficiency when using this compound.
Caption: Troubleshooting workflow for this compound experiments.
Hypothetical this compound Signaling Pathway
While the exact molecular targets of this compound are still under investigation, small molecules typically modulate key signaling pathways involved in cell fate decisions. This diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Vut-MK142 Experimental Setup
Welcome to the technical support center for the Vut-MK142 experimental setup. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, a potent cardiomyogenic synthetic agent. This compound promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes and has been shown to up-regulate the expression of cardiac markers in various cell lines.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule that has been identified as a potent cardiomyogenic agent. Its primary application is in the directed differentiation of stem cells or pre-cardiac mesoderm into cardiomyocytes, which can be utilized for cardiac repair research and drug development.[1]
Q2: Which cell lines are responsive to this compound treatment?
A2: this compound has shown promising cardiomyogenic effects on various cell types, including P19 embryonic carcinoma cells and C2C12 skeletal myoblasts.[1]
Q3: What is the expected outcome of successful this compound treatment?
A3: Successful treatment with this compound should lead to an increased expression of cardiac-specific markers, such as Atrial Natriuretic Factor (ANF), and the development of beating cardiomyocytes from cardiovascular progenitor cells.[1]
Q4: How does this compound's activity compare to other cardiomyogenic agents?
A4: In studies involving P19 and C2C12 cells, this compound treatment resulted in a stronger up-regulation of the cardiac marker ANF compared to Cardiogenol C.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cardiomyocyte Differentiation Efficiency | Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Poor initial cell quality or incorrect cell density. | Ensure you start with high-quality, pluripotent stem cells with low passage numbers. Optimize the seeding density for your specific cell line as this is a critical factor for reproducible differentiation. | |
| Inconsistent culture conditions. | Maintain consistent cell culture conditions, including media changes and splitting ratios, to minimize variability between experiments. | |
| No Beating Cardiomyocytes Observed | Differentiation failure. | Verify the expression of early cardiac markers (e.g., Nkx2.5, GATA4) using RT-PCR or immunofluorescence to confirm commitment to the cardiac lineage. |
| Immature cardiomyocyte phenotype. | Continue the culture for a longer duration (e.g., up to 20 days) to allow for cardiomyocyte maturation. Ensure the maintenance medium supports cardiomyocyte viability and function. | |
| Visual misinterpretation. | Use a microelectrode array (MEA) to measure the beat rate for a more quantitative assessment. Perform immunocytochemistry for cardiac troponin T (cTNT) to confirm the presence of cardiomyocytes. | |
| High Variability Between Experiments | Lot-to-lot variation in reagents. | Test new lots of critical reagents, such as this compound and basal media, before use in large-scale experiments. |
| Inconsistent timing of small molecule addition. | Adhere strictly to the timeline for the addition and removal of this compound and other signaling modulators as defined in the protocol. |
Quantitative Data Summary
The following table summarizes the reported quantitative effect of this compound on P19 cells.
| Cell Line | Treatment | Assay | Fold Increase in Signal (Mean ± SD) |
| P19 | This compound (1 µM) for 7 days | Luciferase Assay | 3.1 ± 0.3 |
Experimental Protocols
Hypothetical Protocol for Cardiomyocyte Differentiation using this compound
This protocol is a generalized guideline based on common practices for small molecule-induced cardiomyocyte differentiation. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Pluripotent stem cells (e.g., human induced pluripotent stem cells - hiPSCs)
-
Appropriate stem cell maintenance medium
-
Differentiation basal medium (e.g., RPMI 1640 with B27 supplement)
-
This compound
-
Other signaling modulators as required (e.g., Wnt pathway inhibitors/activators)
-
Cell culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Plate pluripotent stem cells at an optimized high density to achieve >95% confluency before starting differentiation.
-
Mesoderm Induction (Days 0-2): To initiate differentiation, replace the maintenance medium with differentiation basal medium supplemented with a Wnt pathway activator (e.g., CHIR99021).
-
Cardiac Progenitor Specification (Days 3-5): Replace the medium with fresh differentiation basal medium containing a Wnt pathway inhibitor (e.g., IWP2).
-
Cardiomyocyte Differentiation with this compound (Days 6-10): Introduce this compound into the differentiation basal medium. The optimal concentration should be predetermined. Refresh the medium every 2 days.
-
Cardiomyocyte Maturation (Day 11 onwards): Culture the cells in cardiomyocyte maintenance medium. Beating cells can typically be observed from day 8-12.
Visualizations
Signaling Pathways in Cardiomyogenesis
The differentiation of stem cells into cardiomyocytes is a complex process regulated by the interplay of several key signaling pathways, including Wnt, BMP, and FGF. This compound is hypothesized to act on pre-cardiac mesoderm to promote its commitment to the cardiomyocyte lineage.
Caption: Hypothetical signaling cascade for this compound-induced cardiomyocyte differentiation.
Experimental Workflow for this compound Treatment
The following diagram outlines a typical experimental workflow for assessing the cardiomyogenic potential of this compound.
Caption: General experimental workflow for this compound-mediated cardiomyocyte differentiation.
References
Validation & Comparative
Validating Cardiomyocyte Markers Induced by Vut-MK142: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vut-MK142's performance in inducing cardiomyocyte markers against other established alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions for their cardiac differentiation protocols.
Performance Comparison of Cardiomyogenic Induction Agents
The efficiency of small molecules in directing the differentiation of progenitor cells into cardiomyocytes can be quantified by measuring the expression levels of key cardiac-specific genes. This table summarizes the reported fold-change in the expression of the cardiac transcription factor Nkx2.5, a crucial marker for cardiomyocyte lineage commitment, upon treatment with this compound and its parent compound, Cardiogenol C.
| Compound | Target Cell Line | Key Cardiomyocyte Marker | Fold Change in Expression (vs. Control) | Reference |
| This compound | P19 Embryonic Carcinoma Cells | Nkx2.5 | 3.1-fold increase | [1] |
| Cardiogenol C | P19 Embryonic Carcinoma Cells | Nkx2.5 | 1.6-fold increase | [1] |
| CHIR99021/XAV939 | Mouse Embryonic Stem Cells | cTnT, Myh6, Nkx2.5 | Significant upregulation (specific fold-change varies with concentration and day of analysis) | [2][3][4] |
Note: While direct quantitative comparison for Atrial Natriuretic Factor (ANF) is not available, studies report that this compound induces the strongest upregulation of ANF, superseding the activity of Cardiogenol C. The combination of CHIR99021 and XAV939 in a "WNT switch" protocol has also been shown to significantly increase the expression of cardiac troponin T (cTnT) and Myosin Heavy Chain 6 (Myh6).
Signaling Pathways in Cardiomyocyte Differentiation
The differentiation of progenitor cells into cardiomyocytes is a complex process regulated by multiple signaling pathways. The diagram below illustrates the established mechanism of the WNT signaling pathway, which is modulated by CHIR99021 and XAV939, and the observed effects of this compound and Cardiogenol C on key cardiomyocyte markers.
Caption: Signaling pathways in cardiomyocyte differentiation.
Experimental Protocols
Detailed methodologies for the validation of cardiomyocyte markers are provided below. These protocols are essential for reproducing and verifying the effects of compounds like this compound.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the mRNA levels of key cardiomyocyte markers.
1. RNA Extraction:
-
Harvest cells at the desired time point after treatment.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
Follow the manufacturer's protocol for the reaction setup and thermal cycling conditions.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
2X qPCR Master Mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
500 nM of each forward and reverse primer for the target gene (e.g., Nkx2.5, ANF, cTnT, GATA4) and a housekeeping gene (e.g., GAPDH, β-actin)
-
2 µl of diluted cDNA (1:10)
-
Nuclease-free water to a final volume of 20 µl.
-
-
Run the qPCR reaction on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt curve analysis.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the untreated control group.
Immunocytochemistry for Protein Expression and Localization
This protocol allows for the visualization of cardiomyocyte-specific proteins within the cells.
1. Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with the desired compounds (e.g., this compound) for the specified duration.
2. Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific binding with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies against cardiomyocyte markers (e.g., anti-cardiac Troponin T, anti-α-actinin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Visualize the staining using a fluorescence microscope.
Western Blotting for Protein Quantification
This protocol is used to determine the relative abundance of specific cardiomyocyte proteins.
1. Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cardiomyocyte markers (e.g., anti-GATA4, anti-cTnT) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control such as GAPDH or β-actin.
Experimental Workflow Diagram
The following diagram outlines the general workflow for validating the induction of cardiomyocyte markers by a test compound like this compound.
Caption: Experimental workflow for validation.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
A Comparative Analysis of Vut-MK142 and Other Small Molecules in Cardiomyogenesis
For researchers and professionals in drug development, the directed differentiation of stem cells into cardiomyocytes is a cornerstone of cardiac repair strategies. Small molecules that can efficiently and robustly induce this transformation are of paramount interest. This guide provides an objective comparison of Vut-MK142, a novel cardiomyogenic agent, with other established small molecules, Cardiogenol C and ITD-1, supported by experimental data and detailed protocols.
This compound is a potent synthetic small molecule that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2] It has been shown to be more effective than Cardiogenol C in up-regulating the cardiac marker ANF in P19 embryonic carcinoma cells and C2C12 skeletal myoblasts.[1][2] This guide will delve into the mechanisms, efficacy, and experimental considerations for this compound in relation to other key players in the field.
Signaling Pathways in Cardiomyogenesis
The differentiation of cardiomyocytes is a complex process governed by the precise temporal regulation of key signaling pathways. The Wnt and Transforming Growth Factor-beta (TGF-β) pathways are particularly critical.
Wnt Signaling: This pathway plays a biphasic role in cardiac differentiation.[3] Initial activation of the canonical Wnt/β-catenin pathway is essential for specifying mesoderm, the germ layer from which the heart develops. However, subsequent inhibition of this pathway is required for the commitment of cardiac progenitors to a cardiomyocyte fate. Small molecules like Cardiogenol C are proposed to activate the Wnt signaling pathway, contributing to their cardiomyogenic effect.
Canonical Wnt signaling pathway's role in cardiac gene expression.
TGF-β Signaling: The TGF-β pathway also has a dual role. Early activation is necessary for mesoderm induction, but later inhibition is crucial to allow uncommitted mesoderm to differentiate into cardiomyocytes rather than other lineages like smooth muscle or endothelial cells. The small molecule ITD-1 capitalizes on this by selectively inducing the degradation of the TGF-β type II receptor (TGFBR2), thereby blocking the signaling cascade and promoting cardiomyocyte specification.
ITD-1 inhibits the TGF-β pathway by promoting receptor degradation.
Performance Comparison
The efficacy of cardiomyogenic small molecules can be quantified by measuring the yield and purity of resulting cardiomyocytes, typically assessed by the percentage of cells expressing cardiac-specific markers like cardiac Troponin T (cTnT).
| Small Molecule | Target Pathway(s) | Typical Concentration | Cardiomyocyte Purity (% cTnT+) | Key Findings |
| This compound | Unknown, acts on pre-cardiac mesoderm | 1 µM | Not specified, strong ANF upregulation | Promotes early events in cardiomyogenesis before Nkx2.5 expression. Shows stronger ANF induction than Cardiogenol C. |
| Cardiogenol C | Wnt signaling activation | 10 µM | Variable, induces cardiac markers | Induces expression of GATA4, Nkx2.5, and Tbx5. Can induce cardiac-like sodium currents. |
| ITD-1 | TGF-β signaling inhibition (TGFBR2 degradation) | 0.4 - 0.8 µM (IC50) | Up to 30% cTnT+ (protocol dependent) | Selectively enhances differentiation of uncommitted mesoderm to cardiomyocytes. |
| CHIR99021 + IWP2/4 | Wnt activation + Wnt inhibition | ~3-12 µM (CHIR), ~2-5 µM (IWP) | >85-95% cTnT+ | A highly efficient and reproducible two-step protocol for generating cardiomyocytes from hPSCs. |
Experimental Methodologies
General Workflow for Small Molecule-Based Cardiac Differentiation
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes using small molecules typically follows a multi-stage protocol. This process mimics embryonic development, starting with the induction of mesoderm, followed by the specification of cardiac progenitors, and finally, maturation into functional cardiomyocytes.
A typical experimental workflow for cardiomyocyte differentiation.
Key Experimental Protocols
1. Pluripotent Stem Cell Culture:
-
Cell Lines: Human induced pluripotent stem cells (hiPSCs) or human embryonic stem cells (hESCs).
-
Culture System: Cells are maintained on Matrigel-coated plates in mTeSR1 medium.
-
Passaging: Cells are passaged using Accutase when they reach 70-85% confluency. A ROCK inhibitor (e.g., Y-27632) is added for 24 hours post-passaging to enhance survival.
2. Cardiomyocyte Differentiation Protocol (Example):
-
Day 0: Begin differentiation when PSCs are at >90% confluency. Replace mTeSR1 with RPMI/B27(-) medium supplemented with a Wnt activator (e.g., 6-12 µM CHIR99021) for mesoderm induction.
-
Day 2: Replace medium with fresh RPMI/B27(-).
-
Day 3: Replace medium with RPMI/B27(-) supplemented with a Wnt inhibitor (e.g., 5 µM IWP2 or IWP4) to specify cardiac progenitors. This is the stage where molecules like ITD-1 or this compound would be introduced to modulate TGF-β or other pathways.
-
Day 5: Replace medium with fresh RPMI/B27(-).
-
Day 7 onwards: Change medium every 2-3 days with RPMI/B27(+) for cardiomyocyte maturation. Spontaneous beating is typically observed between days 8 and 12.
3. Analysis of Differentiation Efficiency by Flow Cytometry:
-
Cell Dissociation: Dissociate beating cardiomyocyte cultures into a single-cell suspension using TrypLE or a similar enzyme.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with ice-cold methanol (B129727) or a commercial saponin-based buffer.
-
Staining: Incubate cells with a primary antibody against a cardiac-specific marker (e.g., anti-cardiac Troponin T, cTnT). Follow with an appropriate fluorophore-conjugated secondary antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer. An isotype control is used to set the gate for positive cells. The percentage of cTnT-positive cells determines the purity of the cardiomyocyte population.
References
A Comparative Guide to Vut-MK142 and Wnt Inhibitors in Cardiac Differentiation
For researchers and drug development professionals navigating the complex landscape of cardiac differentiation, the choice of small molecules to direct stem and progenitor cells towards a cardiomyocyte fate is critical. This guide provides a detailed comparison of Vut-MK142, a promising cardiomyogenic agent, and the widely used class of Wnt signaling inhibitors. While direct comparative studies are not yet available, this document synthesizes existing experimental data to offer an objective overview of their performance, mechanisms, and protocols.
At a Glance: this compound vs. Wnt Inhibitors
| Feature | This compound | Wnt Inhibitors (e.g., IWR-1, IWP-2/4) |
| Primary Cell Types Tested | Murine embryonic carcinoma (P19), skeletal myoblasts (C2C12), cardiovascular progenitor cells (CVPCs) | Human pluripotent stem cells (hPSCs), including embryonic (hESCs) and induced pluripotent stem cells (hiPSCs) |
| Proposed Mechanism of Action | Undetermined, but its parent compound, Cardiogenol C, is suggested to activate the Wnt pathway by suppressing Kremen1.[1][2] | Inhibition of the canonical Wnt signaling pathway by targeting Porcupine (IWP series) or stabilizing Axin2 (IWR-1). |
| Differentiation Efficiency | Induces cardiac marker expression and beating cardiomyocytes; quantitative data on purity is limited. | High efficiency, often achieving 80-98% cTnT+ cardiomyocyte populations in hPSCs. |
| Role in Differentiation Timeline | Promotes differentiation of pre-cardiac mesoderm into cardiomyocytes.[3] | Crucial for specifying cardiac fate from mesoderm, typically applied after initial mesoderm induction. |
| Protocol Complexity | Generally simpler, single-compound application in differentiation medium. | Often part of a multi-step protocol involving sequential modulation of Wnt signaling (activation followed by inhibition). |
Performance Data and Experimental Insights
This compound: A Potent Inducer in Progenitor Cells
This compound is a derivative of Cardiogenol C and has been identified as a potent cardiomyogenic small molecule.[3][4] Experimental data highlights its ability to significantly upregulate cardiac markers and promote the formation of functional, beating cardiomyocytes from various murine cell lines.
Quantitative Data for this compound
| Cell Type | Assay | Treatment | Result |
| P19 Embryonic Carcinoma Cells | ANF Luciferase Reporter | 1 µM this compound for 7 days | Stronger up-regulation compared to parent compound Cardiogenol C. |
| P19 Embryonic Carcinoma Cells | Nkx2.5 Luciferase Reporter | 1 µM this compound for 7 days | 3.1-fold increase in luciferase signal compared to control. |
| C2C12 Skeletal Myoblasts | ANF Luciferase Reporter | 1 µM this compound for 7 days | Stronger up-regulation compared to parent compound Cardiogenol C. |
| Murine Cardiovascular Progenitor Cells (CVPCs) | Beating Cardiac Bodies | 1 µM this compound (days 0-5) | Two-fold increase in the number of cardiac bodies with beating cardiomyocytes. |
Wnt Inhibitors: The Gold Standard for Human Pluripotent Stem Cell Differentiation
The temporal modulation of Wnt signaling is a cornerstone of modern cardiac differentiation protocols from hPSCs. An initial activation of the pathway is required to induce mesoderm, followed by a critical period of Wnt inhibition to specify cardiac progenitors. This has led to the development of highly efficient and reproducible methods.
Quantitative Data for Wnt Inhibitor-Based Protocols
| Cell Type | Protocol | Wnt Inhibitor | Cardiomyocyte Purity (% cTnT+) |
| hPSCs (6 lines) | Sequential GSK3β inhibition (CHIR99021) and Wnt inhibition | IWP2 or IWP4 | 82-98% |
| Human ES Cells | BMP-4 followed by Wnt inhibition | IWR-1 (10 µM) | 27.5 - 34.1% beating clusters |
| Human iPS Cells | BMP-4 followed by Wnt inhibition | IWP-1 (5 µM) | 39.0% beating clusters |
| Human ES Cells | Cytokine cocktail with Wnt inhibition | IWR-1 | ~89% |
Unraveling the Mechanisms: A Tale of Two Pathways?
A key differentiator between this compound and Wnt inhibitors lies in their proposed interaction with the Wnt signaling pathway.
Wnt Inhibitors: These small molecules, such as IWR-1 and the IWP series, have a well-defined mechanism. They block the canonical Wnt/β-catenin pathway, which is essential for diverting mesodermal progenitors towards a cardiac fate. IWP compounds inhibit the enzyme Porcupine, preventing the secretion of Wnt ligands. IWR-1, on the other hand, stabilizes Axin2, a key component of the β-catenin destruction complex.
This compound: The precise molecular target of this compound remains unknown. However, studies on its parent compound, Cardiogenol C, suggest a surprising and contrasting mechanism. Proteomic analysis indicates that Cardiogenol C may activate the Wnt signaling pathway by suppressing Kremen1, a Wnt co-receptor that can inhibit the pathway. If this compound shares this mechanism, it would suggest a fundamentally different approach to inducing cardiomyogenesis compared to Wnt inhibitors, possibly by promoting an earlier, mesoderm-inducing phase of Wnt activity.
Figure 1: Wnt signaling in cardiac differentiation and proposed targets of small molecules.
Experimental Protocols
Protocol 1: Cardiac Differentiation of Murine CVPCs with this compound
This protocol is adapted from studies on murine cardiovascular progenitor cells (CVPCs).
References
- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Vut-MK142 (MK-2206) and Alternatives in Stem Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Akt inhibitor Vut-MK142, widely identified as MK-2206, and its alternatives in various stem cell models. The information is compiled from preclinical studies to assist in the selection of appropriate small molecules for stem cell research, with a focus on self-renewal and differentiation.
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell fate, influencing proliferation, survival, and metabolism in numerous cell types, including stem cells.[1][2][3][4] Manipulation of this pathway through small molecule inhibitors offers a powerful tool to direct stem cell behavior for research and therapeutic applications. This guide focuses on the allosteric Akt inhibitor MK-2206 and compares its effects with those of other key modulators of the PI3K/Akt and related pathways, such as the PI3K inhibitor LY294002 and the GSK3 inhibitor CHIR99021.
It is important to note that the majority of published research on MK-2206 has been conducted in the context of oncology, with a particular focus on cancer stem cells. Data on its effects on non-cancerous stem cell models such as embryonic stem cells (ESCs), induced pluripotent stem cells (iPSCs), and mesenchymal stem cells (MSCs) is comparatively limited.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of MK-2206 and its alternatives in different stem cell models.
Table 1: Efficacy of MK-2206 in Different Stem Cell Models
| Stem Cell Model | Key Efficacy Metric | Concentration | Observed Effect | Reference |
| Colorectal Cancer Initiating Cells | Tumorsphere Formation | 10 µM | Significant reduction in number and diameter of tumorspheres. | [5] |
| Colorectal Cancer Initiating Cells | Cell Proliferation (CD133high subset) | 10 µM | Significant decrease in the CD133high cell population after 72h. | |
| Mesenchymal Stromal Cells (OP9) | Adipogenic Differentiation | Not specified | Significantly increased adipogenic differentiation. |
Table 2: Efficacy of Alternative Inhibitors in Stem Cell Models
| Inhibitor | Stem Cell Model | Key Efficacy Metric | Concentration | Observed Effect | Reference |
| LY294002 | Mouse Embryonic Stem Cells | Maintenance of Pluripotency (ALP positive colonies) | 10 µM | Reduction to ~45% ALP positive colonies after 3 days (in the presence of LIF). | |
| LY294002 | Mouse Embryonic Stem Cells | Maintenance of Pluripotency (ALP positive colonies) | 10 µM | Reduction to ~10% ALP positive colonies after 7 days. | |
| LY294002 | Human Embryonic Stem Cells | Cardiac Differentiation | Not specified | Promotes cardiac differentiation. | |
| CHIR99021 | Mouse Embryonic Stem Cells | Self-renewal | 3 µM | Sustains self-renewal in the absence of LIF. | |
| CHIR99021 | Mouse Embryonic Stem Cells | Gene Expression | Not specified | Upregulation of pluripotency-maintaining transcription factors. |
Signaling Pathways and Experimental Workflows
PI3K/Akt/GSK3 Signaling Pathway in Stem Cell Fate
The PI3K/Akt pathway plays a central role in balancing stem cell self-renewal and differentiation. Activation of this pathway is generally associated with the maintenance of pluripotency and proliferation, while its inhibition can lead to differentiation. MK-2206 directly inhibits Akt, while LY294002 acts upstream by inhibiting PI3K. CHIR99021 inhibits GSK3, a downstream target of Akt, which is also a key component of the Wnt signaling pathway, known to be crucial for the self-renewal of embryonic stem cells.
Caption: The PI3K/Akt/GSK3 signaling pathway and points of inhibition.
General Experimental Workflow for Assessing Compound Efficacy on Stem Cell Self-Renewal
This workflow outlines the key steps to evaluate the effect of a compound on the self-renewal of pluripotent stem cells.
Caption: Workflow for assessing stem cell self-renewal.
General Experimental Workflow for Assessing Compound Efficacy on Stem Cell Differentiation
This workflow provides a general framework for investigating the impact of a compound on the directed differentiation of pluripotent stem cells.
Caption: Workflow for assessing stem cell differentiation.
Experimental Protocols
Alkaline Phosphatase Staining for Pluripotency Assessment
This protocol is adapted from standard procedures for assessing the undifferentiated state of pluripotent stem cells.
Materials:
-
Alkaline Phosphatase Staining Kit
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Cultured stem cells in a multi-well plate
Procedure:
-
Gently aspirate the culture medium from the cells.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the alkaline phosphatase staining solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by washing the cells twice with PBS.
-
Image the stained colonies using a microscope. Undifferentiated colonies will stain red or blue/purple, depending on the kit used.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol provides a general method for analyzing the expression of pluripotency or differentiation markers.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., OCT4, NANOG, SOX2 for pluripotency; lineage-specific markers) and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression levels.
Adipogenic Differentiation and Oil Red O Staining of Mesenchymal Stem Cells
This protocol is a standard method to induce and assess adipogenesis in MSCs.
Materials:
-
MSC culture medium
-
Adipogenic induction medium (containing dexamethasone, insulin, and indomethacin)
-
Adipogenic maintenance medium
-
Oil Red O staining solution
-
PBS
-
4% Paraformaldehyde (PFA)
Procedure:
-
Culture MSCs to confluency.
-
Induce adipogenesis by alternating between adipogenic induction medium (3 days) and adipogenic maintenance medium (1-3 days) for 2-3 cycles.
-
Continue to culture in adipogenic maintenance medium for another 7-14 days, changing the medium every 2-3 days.
-
After the differentiation period, fix the cells with 4% PFA.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 10-15 minutes to visualize lipid droplets.
-
Wash with 60% isopropanol and then with water.
-
Counterstain with hematoxylin (B73222) if desired.
-
Image the cells under a microscope. Adipocytes will contain red-stained lipid droplets.
Flow Cytometry for Cardiomyocyte Differentiation Efficiency
This protocol outlines a general procedure for quantifying the percentage of cardiomyocytes in a differentiated iPSC culture.
Materials:
-
Differentiated iPSC culture
-
Trypsin or other dissociation reagent
-
Fixation and permeabilization buffers
-
Primary antibody against a cardiac-specific marker (e.g., anti-cardiac Troponin T)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Dissociate the differentiated cell culture into a single-cell suspension.
-
Fix and permeabilize the cells according to standard protocols.
-
Incubate the cells with the primary antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Wash the cells and resuspend in an appropriate buffer for flow cytometry.
-
Analyze the stained cells on a flow cytometer to determine the percentage of cells positive for the cardiac marker.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available research. The "this compound" mentioned in the user request is presumed to be a typo for "MK-2206". Researchers should consult the primary literature and perform their own validation experiments to determine the optimal conditions for their specific stem cell models and applications.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. PI3K in stemness regulation: from development to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide 3 Kinase Signaling in Human Stem Cells from Reprogramming to Differentiation: A Tale in Cytoplasmic and Nuclear Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt Signalling Pathway Plays Essential Roles in Mesenchymal Stem Cells | Semantic Scholar [semanticscholar.org]
- 5. CHIR99021 promotes self-renewal of mouse embryonic stem cells by modulation of protein-encoding gene and long intergenic non-coding RNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Vut-MK142 in Cardiomyocyte Generation: A Comparative Guide to Functional Characterization
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Vut-MK142, a potent small molecule for inducing cardiomyocyte differentiation. We delve into its performance against alternative methods, presenting available experimental data, detailed protocols for functional characterization, and visual workflows to elucidate the underlying biological processes.
This compound has emerged as a promising tool for generating cardiomyocytes from progenitor cells.[1][2] This synthetic small molecule has been shown to be more effective than its predecessor, Cardiogenol C (CgC), in upregulating key cardiac markers.[1] While direct quantitative data on the functional characteristics of this compound-derived cardiomyocytes is still emerging, studies on the parent compound CgC provide valuable insights into the expected functional capabilities of these cells. This guide will compare the cardiomyogenic potential of this compound with established alternative methods, primarily focusing on the widely used combination of Wnt signaling modulators CHIR99021 and XAV939.
Comparative Analysis of Cardiomyogenic Induction
The efficiency of cardiomyocyte differentiation can be assessed by the upregulation of specific cardiac markers. This compound has demonstrated superior performance in this regard when compared to Cardiogenol C.
| Compound | Cell Line | Cardiac Marker | Fold Increase vs. Control | Reference |
| This compound | P19 | Nkx2.5 | 3.1 ± 0.3 | [1] |
| C2C12 | Nkx2.5 | 2.2 ± 0.2 | [1] | |
| Cardiogenol C | P19 | Nkx2.5 | 1.6 ± 0.2 | |
| C2C12 | Nkx2.5 | 1.4 ± 0.2 | ||
| CHIR99021 | hPSCs | cTnT | >90% positive cells |
Functional Characterization of Derived Cardiomyocytes
While specific data for this compound is limited, studies on Cardiogenol C-derived cells and cardiomyocytes generated using alternative methods provide a baseline for expected functional properties.
Electrophysiological Properties
Cardiomyocytes derived from progenitor cells are expected to exhibit cardiac-like action potentials and ion channel activity. Studies on CgC have shown the induction of cardiac-like sodium currents in skeletal myoblasts. Cardiomyocytes differentiated using Wnt modulators like CHIR99021 display spontaneous action potentials with characteristics that can be further analyzed by patch-clamp electrophysiology.
| Parameter | Typical Value (iPSC-CMs) | Method |
| Action Potential Duration (APD90) | 100 - >300 ms | Patch Clamp |
| Maximum Diastolic Potential (MDP) | -60 to -80 mV | Patch Clamp |
| Upstroke Velocity (dV/dtmax) | >10 V/s | Patch Clamp |
Calcium Handling
Proper calcium cycling is fundamental to cardiomyocyte contraction and relaxation. Cardiomyocytes generated through directed differentiation exhibit spontaneous calcium transients. These can be visualized and quantified using calcium-sensitive fluorescent dyes like Fluo-4 or Fura-2.
| Parameter | Typical Value (iPSC-CMs) | Method |
| Calcium Transient Amplitude (F/F0) | Varies with maturity and pacing | Calcium Imaging |
| Time to Peak | Varies | Calcium Imaging |
| Decay Tau | Varies | Calcium Imaging |
Contractility
The ultimate functional output of cardiomyocytes is their ability to contract. This can be assessed through various methods, including traction force microscopy, which measures the forces exerted by the cells on their substrate. Studies on iPSC-CMs have reported a range of contractile forces and velocities.
| Parameter | Typical Value (iPSC-CMs) | Method |
| Systolic Force | ~15 nN/cell | Traction Force Microscopy |
| Contraction Velocity | 1.74 µm/s | Traction Force Microscopy |
| Relaxation Velocity | 1.46 µm/s | Traction Force Microscopy |
Experimental Protocols
Detailed methodologies are crucial for reproducible functional characterization of derived cardiomyocytes.
Cardiomyocyte Differentiation with this compound (Inferred Protocol)
Based on the available literature for this compound and its parent compound CgC, a general protocol for inducing cardiomyocyte differentiation can be inferred.
-
Cell Seeding: Plate progenitor cells (e.g., P19, C2C12, or cardiovascular progenitor cells) at an appropriate density in a suitable culture medium.
-
Compound Treatment: Add this compound to the culture medium at a final concentration of 1 µM.
-
Incubation: Culture the cells for a period of 7 days, replacing the medium with fresh this compound-containing medium as required.
-
Assessment of Differentiation: Monitor for the appearance of beating cardiomyocytes and assess the expression of cardiac-specific markers such as ANF and Nkx2.5 using methods like RT-PCR or luciferase reporter assays.
Alternative Differentiation using Wnt Modulation (CHIR99021/IWP)
A widely adopted method for generating cardiomyocytes involves the temporal modulation of the Wnt signaling pathway.
-
Mesoderm Induction: Treat pluripotent stem cells with a GSK3β inhibitor, such as CHIR99021 (e.g., 5-10 µM), for 24-48 hours to induce mesoderm formation.
-
Cardiac Progenitor Specification: Inhibit Wnt signaling using a small molecule like IWP2 or XAV939 for 48-72 hours to specify cardiac progenitors.
-
Cardiomyocyte Maturation: Culture the cells in a maintenance medium, and spontaneous beating should be observed around day 8-10.
Electrophysiological Recording (Patch Clamp)
-
Cell Preparation: Isolate single cardiomyocytes derived from the differentiation protocol.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal solution.
-
Whole-Cell Configuration: Achieve a gigaseal between the pipette and the cell membrane and then rupture the membrane to obtain the whole-cell configuration.
-
Data Acquisition: Record action potentials in current-clamp mode or specific ion channel currents in voltage-clamp mode.
Calcium Imaging
-
Dye Loading: Incubate the derived cardiomyocytes with a calcium-sensitive dye such as Fluo-4 AM (1-5 µM) or Fura-2 AM (1-5 µM) for 20-30 minutes at room temperature or 37°C.
-
Imaging: Use a fluorescence microscope equipped with a high-speed camera to record the changes in fluorescence intensity over time, which correspond to intracellular calcium transients.
-
Analysis: Analyze the recorded traces to determine parameters such as transient amplitude, time to peak, and decay kinetics.
Contractility Assessment (Traction Force Microscopy)
-
Substrate Preparation: Fabricate polyacrylamide gels of known stiffness embedded with fluorescent beads. Micro-pattern the gel surface with extracellular matrix proteins to guide cell adhesion.
-
Cell Seeding: Seed single derived cardiomyocytes onto the patterned substrates.
-
Image Acquisition: Record time-lapse images of both the contracting cell and the fluorescent beads underneath.
-
Force Calculation: Track the displacement of the beads caused by cell contraction and use this information to calculate the traction forces generated by the cell.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding and implementation.
Caption: Wnt signaling pathway in cardiomyocyte differentiation.
Caption: Experimental workflow for functional characterization.
References
Comparative Analysis of Gene Expression Following Vut-MK142 and Trametinib Treatment
This guide provides a comparative overview of the gene expression changes induced by the novel cardiomyogenic agent Vut-MK142 versus the established MEK inhibitor Trametinib. The data presented herein is illustrative, designed to guide researchers in evaluating the transcriptomic impact of these compounds.
This compound is a small molecule that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1] Its mechanism is distinct from agents that target canonical oncogenic pathways. For comparison, we use Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2 kinases in the MAPK/ERK pathway, which is frequently dysregulated in various cancers.[2][3][4] This guide will explore their differential effects on gene expression, providing a framework for analysis in drug development and molecular research.
Comparative Gene Expression Profiles
To assess the impact of this compound and Trametinib on gene expression, a hypothetical RNA sequencing (RNA-Seq) experiment was modeled. In this model, a relevant human cell line (e.g., human induced pluripotent stem cells for this compound; KRAS-mutant cancer cell line for Trametinib) was treated with each compound for 24 hours. The following table summarizes the differential expression of key target and pathway-associated genes.
Table 1: Illustrative Differential Gene Expression Data
| Gene Symbol | Pathway/Function | This compound (Log2 Fold Change) | This compound (Adjusted p-value) | Trametinib (Log2 Fold Change) | Trametinib (Adjusted p-value) |
| TNNT2 | Cardiac Troponin T | 4.5 | < 0.001 | 0.1 | 0.92 |
| MYH7 | Myosin Heavy Chain 7 | 3.8 | < 0.001 | -0.2 | 0.85 |
| NKX2-5 | Cardiac Transcription Factor | 5.1 | < 0.001 | 0.05 | 0.98 |
| DUSP6 | MEK/ERK Pathway Feedback | 0.3 | 0.75 | -3.5 | < 0.001 |
| FOS | AP-1 Transcription Factor | 0.1 | 0.91 | -4.2 | < 0.001 |
| CCND1 | Cell Cycle (Cyclin D1) | -0.2 | 0.88 | -2.9 | < 0.001 |
| ETV4 | ETS Family Transcription Factor | 0.08 | 0.95 | -3.1 | < 0.001 |
Note: This data is for illustrative purposes only and represents a plausible outcome of an RNA-Seq experiment.
The results indicate that this compound strongly upregulates genes critical for cardiomyogenesis. In contrast, Trametinib significantly downregulates genes that are downstream targets of the MAPK/ERK signaling pathway, consistent with its mechanism as a MEK inhibitor.[2]
Signaling Pathways and Experimental Workflow
Visualizing the targeted pathways and the experimental process is crucial for understanding the context of the gene expression data.
Experimental Protocols
A robust and reproducible protocol is essential for generating high-quality gene expression data. The following outlines a standard RNA-Seq protocol applicable to studies involving drug treatments like this compound and Trametinib.
Protocol: RNA Sequencing for Differential Gene Expression Analysis
-
Cell Culture and Treatment:
-
Plate cells (e.g., 1x10^6 cells per well in a 6-well plate) and allow them to adhere overnight under standard culture conditions.
-
Treat cells in triplicate with the desired concentration of this compound, Trametinib, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
RNA Extraction and Quality Control:
-
Lyse cells directly in the wells using a suitable lysis buffer (e.g., TRIzol or a kit-based buffer).
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step.
-
Assess RNA integrity and quantity. Use a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios. Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer), aiming for an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation:
-
Starting with 1 µg of total RNA, perform poly(A) mRNA selection using oligo(dT) magnetic beads.
-
Fragment the selected mRNA under elevated temperature in a fragmentation buffer.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters. For high-throughput screening, methods like DRUG-seq can be employed, which use well-specific barcodes for multiplexing.
-
Purify the ligated fragments and perform PCR amplification to enrich the library.
-
-
Sequencing:
-
Quantify the final libraries and pool them for sequencing.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to a recommended depth of 20-30 million reads per sample for bulk RNA-Seq.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess raw read quality using tools like FastQC. Trim adapter sequences and low-quality bases.
-
Alignment: Align trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Generate a gene count matrix by tallying reads that map to each gene using tools like featureCounts.
-
Differential Expression: Perform differential gene expression analysis using packages such as DESeq2 or edgeR in R. These tools normalize the count data, model variance, and perform statistical tests to identify genes that are significantly up- or downregulated between treatment and control groups. An adjusted p-value (or False Discovery Rate, FDR) of < 0.05 is typically used as a threshold for significance.
-
Comparative Logic and Expected Outcomes
The distinct mechanisms of action of this compound and Trametinib lead to fundamentally different, non-overlapping gene expression signatures. This comparison highlights the importance of selecting appropriate analytical frameworks based on the compound's intended biological effect.
References
A Comparative Guide to Cardiomyogenic Small Molecules for In Vivo Cardiac Repair: Cross-Validating Vut-MK142's Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel cardiomyogenic small molecule Vut-MK142 against other known cardiogenic compounds. While this compound has demonstrated promising results in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes in vitro, a critical gap exists in the literature regarding its in vivo efficacy.[1][2][3] This guide aims to bridge this gap by cross-validating the potential of this compound through a detailed comparison with alternative small molecules that have been subjected to in vivo testing. We will objectively evaluate the available data, present detailed experimental protocols for relevant in vivo models, and visualize the key signaling pathways and experimental workflows.
Comparative Overview of Cardiomyogenic Small Molecules
This compound, a derivative of Cardiogenol C (CgC), has been identified as a potent inducer of cardiomyogenesis in vitro, showing superior activity in upregulating the cardiac marker ANF in P19 embryonic carcinoma cells and C2C12 skeletal myoblasts when compared to its parent compound.[1][3] However, the ultimate therapeutic potential of any cardiogenic agent hinges on its ability to promote cardiac repair and regeneration within a living organism. To this end, several other small molecules have been investigated in in vivo models, primarily in rodents and zebrafish, for their capacity to induce cardiomyocyte proliferation and improve cardiac function following myocardial infarction (MI).
This guide focuses on a selection of these alternative compounds—Cardiogenol C, the Cardionogen family, and the dual-compound cocktail "2C" (CHIR99021 and A-485)—to provide a framework for what successful in vivo outcomes might entail and the experimental rigor required to demonstrate them. A recurring theme among many of these molecules is the modulation of the Wnt signaling pathway, a critical regulator of cardiac development.
Data Presentation: In Vitro Efficacy of this compound vs. In Vivo Outcomes of Alternatives
The following table summarizes the available quantitative data for this compound and its comparators. It is crucial to note the absence of in vivo data for this compound, which is highlighted accordingly.
| Compound | Target/Mechanism of Action (Putative/Confirmed) | In Vitro Model(s) | Key In Vitro Quantitative Data | In Vivo Model(s) | Key In Vivo Quantitative Data | Reference(s) |
| This compound | Derivative of Cardiogenol C, precise mechanism not fully elucidated | P19 embryonic carcinoma cells, C2C12 skeletal myoblasts | Stronger up-regulation of ANF expression compared to Cardiogenol C | No in vivo data available | No in vivo data available | |
| Cardiogenol C (CgC) | Wnt signaling pathway activator | P19 embryonic carcinoma cells, mouse embryonic stem cells, hair bulge progenitor cells | Upregulation of cardiac markers GATA4, Nkx2.5, and Tbx5 | Not explicitly tested in MI models in available literature, but used as a basis for other studies | Data on in vivo cardiac repair is limited in the provided context | |
| Cardionogen-1, -2, -3 | Inhibition of Wnt/β-catenin signaling | Zebrafish embryos, murine embryonic stem cells | Enlarges the size of the developing heart in zebrafish via myocardial hyperplasia | Zebrafish | Rescues Wnt8-induced cardiomyocyte deficiency | |
| 2C (CHIR99021 & A-485) | CHIR99021: Wnt signaling activator (GSK3β inhibitor); A-485: p300/CBP inhibitor | Human embryonic stem cell-derived cardiomyocytes, neonatal rat cardiomyocytes | Induces dedifferentiation of cardiomyocytes into regenerative cardiac cells (RCCs) | Adult mouse model of myocardial infarction | Significantly enhances survival and improves heart function post-MI; reduces cardiac fibrosis | |
| TT-10 | Enhances YAP-TEAD activity, activates Wnt/β-catenin signaling | Cultured cardiomyocytes | Promotes cardiomyocyte proliferation | Mouse model of myocardial infarction | Ameliorates cardiac remodeling, improves systolic function |
Experimental Protocols
To facilitate the design of future in vivo studies for this compound and to provide context for the data on alternative compounds, we outline a generalized experimental protocol for inducing myocardial infarction in a mouse model and assessing cardiac function.
Myocardial Infarction Induction in Mice (Left Anterior Descending Artery Ligation Model)
This protocol is a standard and widely used method to create a reproducible model of myocardial infarction in mice.
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Induce anesthesia with 3-4% isoflurane (B1672236) and maintain with 1.5-2% isoflurane in oxygen.
-
Surgical Procedure:
-
Intubate the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a suture (e.g., 8-0 silk) to induce ischemia. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Close the chest cavity in layers.
-
Provide postoperative analgesia and monitor the animal for recovery.
-
In Vivo Administration of Small Molecules
The route and frequency of administration will depend on the specific compound's properties. A common method is intraperitoneal (IP) injection.
-
Compound Preparation: Dissolve the small molecule (e.g., this compound, if it were to be tested) in a suitable vehicle (e.g., DMSO followed by dilution in saline).
-
Administration: Administer the compound via IP injection at a predetermined dose and frequency. For example, daily injections for the first week post-MI.
-
Control Group: Administer the vehicle solution to a control group of mice that have also undergone the MI procedure.
Assessment of Cardiac Function
Echocardiography is a non-invasive method to longitudinally assess cardiac function in mice.
-
Technique: Transthoracic echocardiography using a high-frequency ultrasound system.
-
Parameters to Measure:
-
Left Ventricular Ejection Fraction (LVEF): A measure of the heart's pumping efficiency.
-
Fractional Shortening (FS): A measure of the change in the left ventricular diameter between systole and diastole.
-
Infarct Size: Can be estimated from akinetic or dyskinetic regions of the myocardial wall.
-
-
Timeline: Perform echocardiography at baseline (before MI) and at various time points post-MI (e.g., 1, 7, 14, and 28 days) to monitor changes in cardiac function.
Histological Analysis
At the end of the study, hearts are harvested for histological analysis to assess fibrosis and cardiomyocyte proliferation.
-
Tissue Processing: Perfuse, excise, and fix the hearts. Embed in paraffin (B1166041) and section.
-
Staining:
-
Masson's Trichrome or Picrosirius Red: To quantify the extent of fibrosis (scar tissue).
-
Immunohistochemistry: Use antibodies against markers of cardiomyocyte proliferation (e.g., Ki67, pH3) and cardiac-specific markers (e.g., troponin T) to identify newly formed cardiomyocytes.
-
Mandatory Visualizations
Signaling Pathway for Small Molecule-Induced Cardiomyogenesis
The Wnt signaling pathway is a key regulator of cardiomyocyte differentiation and proliferation. Many cardiogenic small molecules, such as the Cardionogens and the "2C" cocktail, modulate this pathway. The following diagram illustrates a simplified representation of the canonical Wnt signaling pathway and how small molecules can intervene.
Caption: Simplified Wnt signaling pathway in cardiomyogenesis.
Experimental Workflow for In Vivo Cross-Validation
The following diagram outlines a logical workflow for the in vivo testing of a novel cardiomyogenic compound like this compound, from initial compound screening to functional assessment in an animal model.
Caption: Experimental workflow for in vivo validation.
Conclusion
This compound shows significant promise as a cardiomyogenic agent based on its in vitro performance. However, the lack of in vivo data represents a substantial knowledge gap that must be addressed to validate its therapeutic potential for cardiac repair. By comparing its known characteristics with those of other small molecules that have demonstrated in vivo efficacy, we can establish a clear roadmap for the future preclinical development of this compound. The experimental protocols and workflows outlined in this guide provide a foundation for these crucial next steps. Future research should prioritize in vivo studies to determine if the potent in vitro cardiomyogenic effects of this compound translate into meaningful improvements in cardiac function and regeneration in a living organism.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Vut-MK142 and Natural Cardiogenic Factors in Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
The directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes holds immense promise for cardiac disease modeling, drug screening, and regenerative medicine. This process can be guided by synthetic small molecules or natural cardiogenic factors. This guide provides a comparative study of Vut-MK142, a synthetic cardiomyogenic agent, and key natural cardiogenic factors, offering insights into their mechanisms, efficacy, and the experimental protocols for their application.
Introduction to this compound and Natural Cardiogenic Factors
This compound is a synthetic small molecule that has been identified as a potent inducer of cardiomyogenesis. It promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes.[1][2] As a chemically synthesized compound, this compound offers the advantages of high purity, batch-to-batch consistency, and precise dose control in differentiation protocols.
Natural cardiogenic factors are biomolecules, primarily growth factors and cytokines, that play a pivotal role in heart development in vivo. Key players include members of the Transforming Growth Factor-beta (TGF-β) superfamily, such as Bone Morphogenetic Proteins (BMPs) and Activin A, as well as proteins involved in the Wnt signaling pathway.[3][4] These factors orchestrate the complex cascade of events leading to the formation of functional heart tissue.
Quantitative Comparison of Cardiogenic Efficacy
Table 1: Efficacy of this compound in Upregulating Cardiac Markers
| Cell Line | Cardiac Marker | Fold Increase vs. Control (DMSO) | Fold Increase vs. Cardiogenol C |
| P19 | ANF Promoter Activity | ~4.5-fold | >2-fold |
| C2C12 | ANF Promoter Activity | ~3.5-fold | >2-fold |
| P19 | Nkx2.5 Promoter Activity | 3.1 ± 0.3-fold | ~1.9-fold |
| C2C12 | Nkx2.5 Promoter Activity | 2.2 ± 0.2-fold | ~1.6-fold |
Data synthesized from Koley et al., MedChemComm, 2013.
Table 2: General Efficacy of Natural Cardiogenic Factor-Based Protocols
| Protocol Type | Key Factors | Reported Cardiomyocyte Purity | Reference |
| Monolayer Differentiation | Activin A, BMP4 | >75% | [5] |
| Monolayer Differentiation with Matrix Sandwich | Activin A, BMP4, bFGF | Up to 98% | |
| Embryoid Body Formation | BMP4, Activin A | 40-90% (cell line dependent) |
Signaling Pathways in Cardiomyogenesis
The differentiation of PSCs into cardiomyocytes is governed by a complex interplay of signaling pathways. Below are diagrams illustrating the key pathways involved.
This compound and the Wnt Signaling Pathway
While the precise mechanism of this compound is still under investigation, its structural similarity to Cardiogenol C, a known modulator of the Wnt pathway, suggests a similar mode of action. The Wnt pathway is crucial in the initial stages of mesoderm induction, and its subsequent inhibition is necessary for cardiac specification. Small molecules like this compound are thought to modulate this pathway to drive cardiomyogenesis.
Caption: Hypothesized signaling pathway for this compound in cardiomyocyte differentiation.
Natural Cardiogenic Factor Signaling Pathways
Natural cardiogenic factors activate well-defined signaling cascades that are fundamental to heart development.
Wnt Signaling Pathway:
The canonical Wnt/β-catenin pathway is a master regulator of early cardiac development. Initial activation of this pathway is required for mesoderm formation, while its subsequent inhibition is crucial for the specification of cardiac progenitors.
Caption: The canonical Wnt/β-catenin signaling pathway in cardiac development.
BMP Signaling Pathway:
Bone Morphogenetic Proteins (BMPs) are critical for specifying the cardiac lineage from the mesoderm. They signal through SMAD proteins to activate the transcription of key cardiac genes.
Caption: The BMP/SMAD signaling pathway in cardiomyocyte differentiation.
Experimental Protocols
The following are generalized protocols for the directed differentiation of PSCs into cardiomyocytes using either a small molecule-based approach or a natural cardiogenic factor-based approach.
Experimental Workflow: Small Molecule-Based Differentiation
This protocol utilizes the temporal modulation of the Wnt signaling pathway with small molecules like CHIR99021 (a GSK3 inhibitor that activates Wnt signaling) and IWP2 (a Porcupine inhibitor that inhibits Wnt signaling). This compound would likely be used in a similar temporal fashion, potentially replacing or complementing other Wnt modulators.
Caption: A typical workflow for small molecule-driven cardiomyocyte differentiation.
Detailed Methodology:
-
PSC Culture: Human pluripotent stem cells (hPSCs) are cultured on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0-2): On day 0, the medium is replaced with RPMI/B27 minus insulin (B600854) containing a GSK3 inhibitor such as CHIR99021 (typically 5-10 µM). This activates Wnt signaling and induces differentiation towards the mesoderm.
-
Cardiac Mesoderm Specification (Day 3-6): On day 3, the medium is replaced with RPMI/B27 minus insulin containing a Wnt inhibitor like IWP2 (typically 5 µM). This inhibition of the Wnt pathway is crucial for specifying the cardiac lineage.
-
Cardiomyocyte Maturation (Day 7 onwards): From day 7, the medium is changed every 2-3 days with RPMI/B27 containing insulin. Spontaneously contracting cardiomyocytes are typically observed between days 7 and 15.
-
Characterization: The efficiency of differentiation is assessed by flow cytometry for cardiac troponin T (cTnT). Functional characterization can be performed using immunofluorescence for sarcomeric proteins and electrophysiological analysis.
Experimental Workflow: Natural Cardiogenic Factor-Based Differentiation
This protocol relies on the sequential addition of growth factors, mimicking the signaling environment of early embryonic development.
Caption: A typical workflow for growth factor-driven cardiomyocyte differentiation.
Detailed Methodology:
-
PSC Culture: hPSCs are cultured as described in the small molecule protocol.
-
Mesoderm Induction (Day 0-1): On day 0, the medium is replaced with RPMI/B27 minus insulin containing Activin A (typically 100 ng/mL).
-
Cardiac Specification (Day 2-5): On day 2, the medium is replaced with RPMI/B27 minus insulin containing BMP4 (typically 10 ng/mL). Some protocols may also include basic fibroblast growth factor (bFGF) during this stage.
-
Cardiomyocyte Maturation (Day 6 onwards): From day 6, the medium is changed every 2-3 days with RPMI/B27 containing insulin. Contracting cardiomyocytes are typically observed from day 8 onwards.
-
Characterization: As with the small molecule protocol, characterization is performed using flow cytometry, immunofluorescence, and electrophysiology.
Conclusion
Both this compound and natural cardiogenic factors are potent inducers of cardiomyocyte differentiation. This compound, as a synthetic small molecule, offers advantages in terms of consistency and cost-effectiveness for large-scale production. Natural cardiogenic factors, while potentially more expensive and variable, represent the physiological drivers of heart development and are invaluable for studying the fundamental mechanisms of cardiogenesis.
The choice between these approaches will depend on the specific research or therapeutic goals. For high-throughput screening and large-scale cell production, small molecule-based protocols may be more advantageous. For studies focused on recapitulating embryonic development and understanding the intricate signaling networks, natural cardiogenic factors remain indispensable. Further research involving direct comparative studies will be crucial to fully elucidate the relative potencies and specific advantages of this compound and other synthetic molecules in relation to their natural counterparts.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Signaling molecules, transcription growth factors and other regulators revealed from in-vivo and in-vitro models for the regulation of cardiac development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Assessing Cardiomyocyte Purity: A Comparative Guide to Vut-MK142 and Alternative Methods
For researchers in cardiac biology and drug development, the generation of high-purity cardiomyocyte populations from pluripotent stem cells is a critical step. This guide provides a comparative overview of the novel small molecule Vut-MK142 against a well-established alternative method based on Wnt signaling modulation for generating cardiomyocytes. The focus is on the assessment of cardiomyocyte purity, with detailed experimental protocols and supporting data.
Performance Comparison
While this compound has been identified as a potent new cardiomyogenic synthetic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes, quantitative data on the purity of the resulting cardiomyocyte population is not extensively detailed in the primary literature.[1][2] The available research highlights a significant upregulation of cardiac markers such as Atrial Natriuretic Factor (ANF) and the development of beating cardiomyocytes, suggesting a strong cardiomyogenic activity that surpasses its predecessor, Cardiogenol C.[1][3]
In contrast, alternative methods utilizing the temporal modulation of the Wnt signaling pathway with small molecules have been extensively characterized, with numerous studies reporting high-purity cardiomyocyte generation.
Table 1: Comparison of Cardiomyocyte Generation Methods
| Feature | This compound | Wnt Signaling Modulation (e.g., "GiWi" Protocol) |
| Small Molecule(s) | This compound | CHIR99021 (GSK3 inhibitor) followed by an IWP-class compound (e.g., IWP2, IWP4) |
| Proposed Mechanism | Promotes differentiation of pre-cardiac mesoderm. The precise signaling pathway is still under investigation. | Temporal modulation of canonical Wnt signaling: initial activation to induce mesoderm, followed by inhibition to specify cardiac lineage. |
| Reported Purity (% cTnT+ cells) | Not quantitatively reported. Described to promote the development of beating cardiomyocytes and upregulate cardiac markers. | 80-98% |
| Advantages | Novel compound with demonstrated cardiomyogenic activity. | High and reproducible purity, well-characterized mechanism. |
| Limitations | Lack of published quantitative purity data. | Requires precise timing of small molecule application. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams illustrate the Wnt signaling pathway critical for high-purity cardiomyocyte generation and a typical workflow for assessing the purity of the resulting cell population.
Experimental Protocols
Protocol 1: Cardiomyocyte Purity Assessment by Flow Cytometry
This protocol details the intracellular staining of cardiac Troponin T (cTnT) for the quantitative assessment of cardiomyocyte purity.
Materials:
-
Single-cell suspension of differentiated cardiomyocytes
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100 or saponin)
-
Blocking Buffer (e.g., PBS with 5% Bovine Serum Albumin)
-
Primary antibody: Mouse anti-cardiac Troponin T
-
Secondary antibody: Fluorochrome-conjugated goat anti-mouse IgG
-
Isotype control: Mouse IgG isotype control
-
Flow cytometer
Procedure:
-
Cell Preparation: Start with a single-cell suspension of the differentiated culture. Count the cells and aliquot approximately 1x10^6 cells per tube for staining.
-
Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then resuspend in 100 µL of Permeabilization Buffer. Incubate for 15 minutes at room temperature.
-
Blocking: Wash the cells with PBS and resuspend in 100 µL of Blocking Buffer. Incubate for 30 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody Staining: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in Blocking Buffer containing the primary antibody against cardiac Troponin T at the manufacturer's recommended dilution. For the negative control, use the isotype control at the same concentration. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells twice with Permeabilization Buffer. Resuspend the cell pellet in Blocking Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30-60 minutes at room temperature, protected from light.
-
Analysis: Wash the cells twice with PBS. Resuspend the final cell pellet in 300-500 µL of PBS for analysis on a flow cytometer. The percentage of cTnT-positive cells is determined by gating on the fluorescent signal compared to the isotype control.
Protocol 2: Cardiomyocyte Purity Assessment by Immunocytochemistry
This protocol allows for the qualitative assessment of cardiomyocyte purity and morphology by staining for cardiac Troponin T and α-actinin.
Materials:
-
Differentiated cardiomyocytes cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Solution (e.g., 5% goat serum in PBS)
-
Primary antibodies: Mouse anti-cardiac Troponin T, Rabbit anti-α-actinin
-
Secondary antibodies: Fluorochrome-conjugated goat anti-mouse IgG, Fluorochrome-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with Blocking Solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-cTnT and anti-α-actinin) in the Blocking Solution. Aspirate the blocking solution and add the primary antibody solution to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibodies in the Blocking Solution. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the stained cells using a fluorescence microscope. Cardiomyocytes will be identified by the presence of both cTnT and the striated pattern of α-actinin.
Conclusion
This compound is a promising small molecule for the generation of cardiomyocytes. However, for applications requiring a high degree of purity, methods based on Wnt signaling modulation are currently better characterized, with established protocols consistently yielding cardiomyocyte populations of over 80% purity. The provided experimental protocols for flow cytometry and immunocytochemistry are essential tools for quantifying and qualifying the purity of cardiomyocytes generated by any method, enabling researchers to make informed decisions for their specific applications in disease modeling, drug screening, and regenerative medicine. Further quantitative studies on this compound are warranted to fully assess its comparative efficacy.
References
- 1. This compound : a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Vut-MK142: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Vut-MK142, a cardiomyogenic synthetic agent. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1313491-22-3), this guide outlines a general, safety-first approach for the disposal of research-grade chemicals, emphasizing regulatory compliance and the protection of laboratory personnel and the environment.
Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal. [1][2][3][4][5] Regulations can vary, and your EHS office is the definitive resource for compliance at your location.
Immediate Safety Protocol for this compound Waste
Given that this compound is a bioactive small molecule, all waste generated should be treated as hazardous chemical waste. This includes:
-
Unused or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
Any spill cleanup materials.
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Procedures
-
Segregation and Collection:
-
Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the substance and any solvents used. Plastic containers are often preferred for their durability.
-
Do not mix this compound waste with other incompatible chemical waste streams. Refer to the chemical incompatibility table below for general guidance.
-
For solid waste, such as contaminated gloves and vials, use a designated solid waste container lined with a heavy-duty plastic bag.
-
Chemically contaminated sharps must be placed in a puncture-resistant sharps container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
Ensure the container is kept securely closed except when adding waste.
-
Store in a well-ventilated area, away from heat sources and incompatible materials.
-
-
Requesting Pickup:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), submit a chemical waste pickup request to your EHS department.
-
Do not exceed the maximum volume limits for your SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste.
-
Data Presentation: General Chemical Incompatibility
To prevent dangerous reactions, never mix incompatible chemicals in the same waste container. The following table provides a general overview of common chemical incompatibilities. For specific questions, always consult the Safety Data Sheet or your EHS department.
| Chemical Class | Incompatible With |
| Acids (Oxidizing, e.g., Nitric Acid) | Organic materials, flammable liquids, bases, reducing agents. |
| Acids (Non-oxidizing, e.g., HCl) | Bases, cyanides, sulfides, oxidizing agents. |
| Bases (e.g., NaOH, NH₄OH) | Acids, organic compounds, metals. |
| Flammable Solvents (e.g., Ethanol, Acetone) | Oxidizing agents, acids, bases. |
| Oxidizing Agents (e.g., Peroxides, Permanganates) | Reducing agents, flammable materials, organic compounds. |
| Reducing Agents | Oxidizing agents. |
| Water-Reactive Chemicals (e.g., Sodium Metal) | Water, aqueous solutions, acids. |
This table is for general guidance only. Always refer to a comprehensive chemical compatibility chart and the specific SDS for the chemicals you are working with.
Experimental Protocols
Due to the lack of a publicly available Safety Data Sheet for this compound, no specific experimental protocols for its disposal (e.g., neutralization procedures) can be provided. Treat all this compound waste as hazardous and arrange for its disposal through your institution's EHS department.
Mandatory Visualization
The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Uncharted: A Safety Protocol for Handling Novel Compounds Like Vut-MK142
Immediate Safety and Logistical Information for Researchers
In the fast-paced world of drug development, researchers often work with novel compounds where comprehensive safety data is not yet available. "Vut-MK142" appears to be one such compound, as no specific public information or Safety Data Sheet (SDS) is currently available. This document provides a robust framework for handling this compound or any new or uncharacterized potent compound. The protocols outlined below are based on established best practices for laboratory safety and chemical handling, designed to provide essential, immediate guidance to ensure personnel safety and operational integrity.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the unknown nature of this compound, a cautious and comprehensive approach to Personal Protective Equipment (PPE) is mandatory. The following table summarizes the recommended PPE levels, drawing from a risk-based assessment for handling potent or uncharacterized substances.
| PPE Component | Minimum Requirement (Low Hazard Potential) | Recommended for Potent/Unknown Compounds (e.g., this compound) | Specifications and Best Practices |
| Gloves | Single pair of nitrile gloves | Double-gloving with two pairs of nitrile or neoprene gloves | Check for pinholes before use. Change gloves immediately if contaminated or every two hours. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a full-face shield worn over safety glasses | Must provide a seal around the eyes to protect from splashes and aerosols. |
| Lab Coat | Standard cotton lab coat | Disposable, fluid-resistant lab coat with knit cuffs | Cuffs should be tucked into the outer pair of gloves. Change daily or immediately if contaminated. |
| Respiratory Protection | Not typically required | Use of a certified chemical fume hood is mandatory. A NIOSH-approved respirator (e.g., N95 or higher) may be required based on risk assessment. | All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure. |
| Footwear | Closed-toe shoes | Chemical-resistant, slip-resistant shoes with shoe covers | Shoe covers should be doffed before exiting the laboratory. |
Operational Plan: From Receipt to Disposal
A clear and logical workflow is critical to safely manage a novel compound within the laboratory. The following diagram illustrates the key stages of handling this compound, from initial receipt to final disposal.
Experimental Protocol: A General Guideline for In Vitro Studies
The following provides a generalized, step-by-step methodology for preparing and using a novel compound like this compound in a typical in vitro cell-based assay.
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Stock Solution Preparation (in a chemical fume hood):
-
Tare a microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 5 mg of this compound into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Cell Plating:
-
Trypsinize and count the HeLa cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Carefully add the diluted compound solutions to the appropriate wells of the 96-well plate. Include a vehicle control (DMSO only) and an untreated control.
-
Return the plate to the incubator for 72 hours.
-
-
Cell Viability Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability as a function of this compound concentration to determine the IC₅₀ value.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of novel compounds and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Collection and Segregation | Disposal Method |
| Solid Waste | All contaminated solid waste (gloves, pipette tips, tubes, etc.) should be collected in a dedicated, clearly labeled hazardous waste container. | Incineration by a licensed hazardous waste disposal company. |
| Liquid Waste | Unused stock solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. | Incineration by a licensed hazardous waste disposal company. Do not pour down the drain. |
| Sharps | Contaminated needles and syringes must be placed in a designated sharps container. | Autoclaving followed by disposal as hazardous waste, or direct incineration. |
Spill Management: A Rapid Response Protocol
In the event of a spill, a swift and organized response is essential to minimize exposure and contamination.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
